molecular formula C8H6ClFO B1630997 2'-Chloro-4'-fluoroacetophenone CAS No. 700-35-6

2'-Chloro-4'-fluoroacetophenone

Cat. No.: B1630997
CAS No.: 700-35-6
M. Wt: 172.58 g/mol
InChI Key: CSEMGLVHVZRXQF-UHFFFAOYSA-N
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Description

2'-Chloro-4'-fluoroacetophenone is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound 2'-Chloro-4'-fluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2'-Chloro-4'-fluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Chloro-4'-fluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEMGLVHVZRXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371411
Record name 2'-CHLORO-4'-FLUOROACETOPHENONE
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Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-35-6
Record name 1-(2-Chloro-4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-CHLORO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2'-Chloro-4'-fluoroacetophenone molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2'-Chloro-4'-fluoroacetophenone: Molecular Structure, Synthesis, and Applications

Introduction

2'-Chloro-4'-fluoroacetophenone is a halogenated aromatic ketone that has emerged as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. Characterized by a fluorinated phenyl ring and a reactive α-chloro ketone moiety, this compound offers a unique combination of chemical properties that make it an invaluable intermediate for constructing more complex molecular architectures. Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a key precursor for a range of bioactive molecules.[1][2]

This technical guide provides a comprehensive overview of 2'-Chloro-4'-fluoroacetophenone for researchers, scientists, and drug development professionals. We will delve into its molecular structure and physicochemical properties, explore the mechanistic details of its synthesis, analyze its chemical reactivity, and highlight its applications in the development of pharmaceuticals and other advanced materials.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a molecule are fundamental to understanding its reactivity and potential applications. 2'-Chloro-4'-fluoroacetophenone is an organic compound whose formal IUPAC name is 2-chloro-1-(4-fluorophenyl)ethanone.[3][4] The numbering designates the chlorine atom at the second position of the ethanone group (the carbon adjacent to the carbonyl, often called the alpha-position) and the fluorine atom at the fourth position of the phenyl ring.

The presence of the electronegative fluorine atom on the aromatic ring and the chlorine atom on the α-carbon significantly influences the molecule's electronic properties and reactivity. The α-chloro group, in particular, provides a reactive site for nucleophilic substitution, a cornerstone of its utility in synthetic chemistry.[2]

Key Physicochemical Data

The essential physicochemical properties of 2'-Chloro-4'-fluoroacetophenone (CAS No: 456-04-2) are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₆ClFO[3][4][5]
Molecular Weight 172.58 g/mol [3][4]
Appearance Solid; Crystals, flakes, or powder[6]
Color Light yellow to yellow-beige[5]
Melting Point 47-50 °C[5]
Boiling Point 247 °C (approx.)[5]
Solubility Insoluble in water[5]
IUPAC Name 2-chloro-1-(4-fluorophenyl)ethanone[4][6]
CAS Number 456-04-2[4][5]
Molecular Structure Diagram

The 2D structure of 2'-Chloro-4'-fluoroacetophenone highlights the key functional groups that dictate its chemical behavior.

Caption: 2D structure of 2'-Chloro-4'-fluoroacetophenone.

Synthesis and Mechanistic Insights

The most prevalent and industrially significant method for synthesizing 2'-Chloro-4'-fluoroacetophenone is the Friedel-Crafts acylation reaction.[7] This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with chloroacetyl chloride.

The choice of catalyst is critical for reaction efficiency and selectivity. While traditional Lewis acids like anhydrous aluminum trichloride are effective, modern methods often employ ionic liquids, which can offer advantages such as easier product separation, catalyst recyclability, and milder reaction conditions, thereby addressing environmental concerns associated with traditional methods.[7]

General Synthesis Workflow

The synthesis process follows a logical sequence from reactant mixing to product purification.

G Reactants 1. Reactant Charging - Fluorobenzene - Ionic Liquid Catalyst Addition 2. Controlled Addition - Chloroacetyl Chloride - Temp: 0-30 °C Reactants->Addition Charge Reactor Reaction 3. Reaction - Stir at room temp - 20-50 min Addition->Reaction Initiate Reaction Purification 4. Product Isolation - Reduced Pressure Distillation - Collect fraction at 128-132 °C Reaction->Purification Reaction Complete Product Final Product 2'-Chloro-4'-fluoroacetophenone Purification->Product

Caption: Workflow for the synthesis of 2'-Chloro-4'-fluoroacetophenone.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from methodologies described in the patent literature, utilizing an ionic liquid catalyst.[7]

  • Reactor Setup: Charge a suitable reaction vessel with fluorobenzene and an ionic liquid catalyst (e.g., [emim]Cl-0.67AlCl₃). The molar ratio of ionic liquid to the limiting reagent, chloroacetyl chloride, is typically around 0.5:1.[7]

  • Reagent Addition: While maintaining the reaction temperature between 0-30 °C, slowly add chloroacetyl chloride dropwise to the mixture. A slight molar excess of fluorobenzene to chloroacetyl chloride (e.g., 1.02:1) is used to ensure complete consumption of the acylating agent.[7]

  • Reaction: After the addition is complete, allow the mixture to react at room temperature for 20-50 minutes. The reaction progress can be monitored by techniques such as GC to confirm the consumption of fluorobenzene (target conversion >95%).[7]

  • Product Isolation: Upon completion, the product is isolated directly from the reaction mixture via reduced pressure distillation. The fraction collected at approximately 128-132 °C under 10 mmHg is the desired 2'-Chloro-4'-fluoroacetophenone.[7]

Causality and Trustworthiness: This protocol is self-validating. The use of ionic liquids minimizes the production of acidic aqueous waste typical of AlCl₃-catalyzed reactions. Direct distillation from the reaction medium simplifies the purification process, reducing solvent use and potential product loss during extraction steps. The high yield (often >98%) and purity achieved validate the efficiency of this method.[7]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2'-Chloro-4'-fluoroacetophenone stems from its bifunctional nature. The ketone can participate in condensation and reduction reactions, while the α-chlorine is an excellent leaving group, making it susceptible to nucleophilic attack.[2][8]

This reactivity profile makes it a crucial intermediate in the synthesis of various pharmaceuticals. For example, it is a known precursor in the synthetic pathways of the cholesterol-lowering drug fluvastatin and the antifungal agent epoxiconazole.[7]

Key Reactions and Applications
  • Nucleophilic Substitution: The α-chlorine is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols), allowing for the straightforward introduction of diverse side chains and the formation of new carbon-heteroatom bonds. This is a fundamental strategy in building molecular complexity.[2]

  • Heterocycle Formation: The compound is used to construct heterocyclic rings, which are core scaffolds in many drugs. For instance, it can be condensed with amidines to yield substituted imidazoles, a class of compounds with broad biological activity.

Example Protocol: Synthesis of a Substituted Imidazole

The following is a representative protocol for a reaction where 2'-Chloro-4'-fluoroacetophenone is a key reactant.

  • Reactant Preparation: In a reaction flask, dissolve N-methyl-4-(methylthio)benzamidine in a suitable solvent such as ethanol.

  • Condensation: Add an equimolar amount of 2'-Chloro-4'-fluoroacetophenone to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting residue by column chromatography or recrystallization to yield the target imidazole product, 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole.

Expertise in Action: The choice of a polar protic solvent like ethanol facilitates the condensation reaction. The nucleophilic nitrogen of the benzamidine attacks the electrophilic carbonyl carbon, and a subsequent series of steps involving the displacement of the α-chlorine leads to the formation of the stable imidazole ring. This reaction exemplifies the compound's role as a versatile synthon for complex heterocyclic systems.

Conclusion

2'-Chloro-4'-fluoroacetophenone is a high-value chemical intermediate whose molecular structure is expertly tailored for applications in modern organic synthesis. Its fluorinated aromatic ring and reactive α-chloro ketone handle provide chemists with a reliable and versatile tool for constructing complex molecules. From its efficient synthesis via Friedel-Crafts acylation to its application as a precursor for life-saving pharmaceuticals, this compound stands as a testament to the power of strategic molecular design. For researchers and professionals in drug discovery and materials science, a thorough understanding of its properties and reactivity is essential for innovation and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120248, 2-Chloro-4'-fluoroacetophenone. Retrieved from PubChem. [Link]

  • WorldOfChemicals. (n.d.). The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis. Retrieved from WorldOfChemicals. [Link]

  • Google Patents. (2017). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • SpectraBase. (n.d.). 2-Chloro-4'-fluoroacetophenone. Retrieved from Wiley SpectraBase. [Link]

Sources

Technical Guide: Reactivity & Applications of 2'-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 456-04-2 | Formula:


 | Role:  Electrophilic Scaffold
Executive Summary

2'-Chloro-4'-fluoroacetophenone (also known as 2-chloro-1-(4-fluorophenyl)ethan-1-one) represents a critical "linchpin" intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2] Its utility stems from the synergistic activation of the


-carbon by both the carbonyl group and the chlorine atom, rendering it a potent electrophile. This guide analyzes its reactivity profile, specifically focusing on 

-substitution, heterocyclization, and asymmetric reduction, while providing rigorous safety protocols for its handling as a known lachrymator.
Structural Analysis & Electronic Properties

The reactivity of this molecule is defined by two competing yet complementary electronic effects:

  • The

    
    -Halo Ketone Effect:  The carbonyl group exerts a strong electron-withdrawing effect (
    
    
    
    ,
    
    
    ), significantly increasing the acidity of the
    
    
    -protons and the electrophilicity of the
    
    
    -carbon. The adjacent chlorine atom further polarizes the
    
    
    bond, making it an exceptional leaving group.
  • The Para-Fluoro Substituent: The fluorine atom at the 4-position of the phenyl ring provides metabolic stability (blocking P450 oxidation) and modulates the lipophilicity of the final scaffold. Electronically, it exerts a strong inductive withdrawal (

    
    ) but a resonance donation (
    
    
    
    ). In this system, the net effect is a slight deactivation of the aromatic ring toward electrophilic attack, but it does not significantly hinder the reactivity of the side chain.
Reactivity Landscape

The following diagram maps the primary reactive sites and their downstream applications.

ReactivityLandscape Core 2'-Chloro-4'-fluoroacetophenone (Electrophilic Core) SN2 Nucleophilic Substitution (SN2) (Amines, Azides, Thiols) Core->SN2  Fast Kinetics   Cyclization Heterocycle Formation (Thiazoles, Imidazoles) Core->Cyclization  Condensation   Reduction Asymmetric Reduction (Chiral Halohydrins) Core->Reduction  Hydride Transfer   Prod_SN2 α-Amino/Thio Ketones SN2->Prod_SN2 Prod_Cyc Kinase Inhibitors (e.g., Dasatinib analogs) Cyclization->Prod_Cyc Prod_Red Epoxides/Fluvastatin Int. Reduction->Prod_Red

Figure 1: The electrophilic


-carbon serves as the primary gateway to diverse chemical architectures.
Core Reactivity: Nucleophilic Substitution ( )

The reaction of 2'-chloro-4'-fluoroacetophenone with nucleophiles proceeds via an accelerated


 mechanism. The transition state is stabilized by the overlap of the incoming nucleophile's orbital with the 

orbital of the adjacent carbonyl, a phenomenon often described as the Winstein-Parker effect .
Kinetic Considerations
  • Rate Enhancement: This substrate reacts

    
     to 
    
    
    
    times faster than primary alkyl chlorides (e.g., 1-chlorobutane).
  • Finkelstein Activation: For sluggish nucleophiles, the addition of catalytic sodium iodide (NaI) in acetone or acetonitrile generates the transient

    
    -iodo intermediate, which is significantly more reactive (leaving group ability: 
    
    
    
    ).
Application I: Heterocycle Synthesis (Thiazoles)

The most prevalent application of this scaffold is the Hantzsch Thiazole Synthesis . This reaction is a cornerstone in medicinal chemistry for generating 2-aminothiazole cores, common in kinase inhibitors and antifungal agents.

Mechanism of Action

The synthesis involves the condensation of the


-haloketone with a thioamide or thiourea. The mechanism proceeds through two distinct stages:[3][4]
  • S-Alkylation: The sulfur atom acts as the nucleophile, displacing the chloride.

  • Cyclodehydration: The amine nitrogen attacks the carbonyl, followed by water elimination to aromatize the ring.

HantzschMechanism Reactants Reactants: 2'-Cl-4'-F-Acetophenone + Thiourea Inter1 Intermediate 1: S-Alkylated Iminium Salt Reactants->Inter1 SN2 Attack (S displaces Cl) Inter2 Intermediate 2: Hydroxy-thiazoline Inter1->Inter2 Intramolecular Cyclization Product Product: 2-Amino-4-(4-fluorophenyl)thiazole Inter2->Product Dehydration (-H2O) / Aromatization

Figure 2: Step-wise mechanistic flow of the Hantzsch condensation.

Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole

Objective: To synthesize a high-purity heterocycle scaffold without chromatographic purification.

  • Reagent Setup:

    • 2'-Chloro-4'-fluoroacetophenone (1.0 eq, 10 mmol)

    • Thiourea (1.1 eq, 11 mmol)

    • Ethanol (Absolute, 10 volumes)

  • Procedure:

    • Dissolve the ketone in ethanol at room temperature. Note: The ketone may be a lachrymatory solid; handle in a fume hood.

    • Add thiourea in a single portion.

    • Heat the mixture to reflux (

      
      ) for 2–4 hours.
      
    • Monitor: TLC (Hexane/EtOAc 3:1) will show the disappearance of the starting material (

      
      ) and the appearance of a polar spot (
      
      
      
      ).
  • Workup (Self-Validating Step):

    • Cool the reaction to

      
      . The hydrobromide/hydrochloride salt of the product often precipitates.
      
    • Neutralize with aqueous

      
       to liberate the free base.
      
    • Filter the resulting solid and wash with cold water.

    • Validation:

      
       NMR (
      
      
      
      -DMSO) should show a singlet for the thiazole proton at
      
      
      ppm and disappearance of the
      
      
      singlet (
      
      
      ppm) of the starting ketone.
Application II: Stereoselective Reduction

The reduction of the carbonyl group yields chiral halohydrins, which are precursors to chiral epoxides (e.g., for antifungal synthesis).

Comparative Methodologies
FeatureBiocatalytic ReductionChemical Asymmetric Transfer Hydrogenation (ATH)
Catalyst Alcohol Dehydrogenase (e.g., TeSADH mutants)Ru-TsDPEN (Noyori Catalyst)
H-Source Isopropanol / NADPH recyclingFormic acid / Triethylamine
Enantioselectivity Excellent (

ee)
Good to Excellent (

ee)
Scalability High (aqueous media)High (organic solvents)
Cost Low (if enzyme available)Moderate (Ruthenium cost)

Key Insight: For pharmaceutical applications, the biocatalytic route is preferred due to milder conditions and superior enantiopurity, avoiding trace metal contamination.

Safety & Handling (Lachrymator Protocols)

2'-Chloro-4'-fluoroacetophenone is a potent lachrymator (tear gas agent) and alkylating agent. It causes severe eye irritation and can sensitize skin.

Handling Workflow

SafetyFlow Storage Storage: Cool, Dry, Sealed (Segregate from Oxidizers) PPE Required PPE: Double Nitrile Gloves Goggles + Face Shield Fume Hood Storage->PPE Before Opening Spill Spill Response: Neutralize with 10% Ammonia or Na2S2O3 PPE->Spill If Exposure Occurs Waste Disposal: Quench active halides before waste stream PPE->Waste Post-Experiment

Figure 3: Mandatory safety workflow for handling


-haloketones.

Decontamination Solution: To neutralize glassware or spills, use a solution of:

  • Ethanol (

    
    )
    
  • Water (

    
    )
    
  • Ammonia or Sodium Thiosulfate (

    
    )
    
  • Mechanism:[3][4][5][6][7] The amine/thiosulfate reacts rapidly with the

    
    -chloro ketone via 
    
    
    
    , converting the volatile lachrymator into a non-volatile, water-soluble derivative.
References
  • PubChem. (n.d.).[1] 2-Chloro-1-(4-fluorophenyl)ethanone (Compound).[1][5][8] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Facchinetti, V., et al. (2016).[9] Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea...[9] Synthesis, 48, 437-440.[9] (Contextual citation for Hantzsch conditions).

  • Eldin, S. M. (2018). Synthesis of Thiazoles from 2-chloro-4'-fluoroacetophenone. To Chemistry Journal. Retrieved January 30, 2026.

Sources

The Strategic Influence of 4'-Fluorination on the Reactivity and Utility of 2'-Chloro-4'-fluoroacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2'-Chloro-4'-fluoroacetophenone, a versatile intermediate in the pharmaceutical and agrochemical industries. We delve into the nuanced role of the 4'-fluoro substituent in modulating the reactivity of this molecule, particularly concerning the 2'-chloro position and the acetyl group. This document explores the electronic and conformational effects imparted by fluorine, supported by theoretical principles and experimental data. Furthermore, we present detailed synthetic protocols, comparative reactivity analyses, and a discussion of its applications in modern drug discovery, offering field-proven insights for researchers and developers.

Introduction: The Emergence of Fluorinated Synthons in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design.[1] Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][3] 2'-Chloro-4'-fluoroacetophenone stands as a prime example of a fluorinated synthon, offering a reactive handle for the construction of complex molecular architectures.[2] This guide will dissect the critical role of the 4'-fluoro group, elucidating how this single atomic substitution profoundly influences the molecule's chemical behavior and enhances its utility in the synthesis of novel therapeutic agents.[2][4]

The Electronic Landscape: Unraveling the Inductive and Mesomeric Effects

The reactivity of 2'-Chloro-4'-fluoroacetophenone is fundamentally governed by the electronic interplay between the acetyl group, the chloro substituent, and the fluoro substituent on the aromatic ring. Both halogens are electron-withdrawing via the inductive effect (-I), yet they also possess lone pairs that can be donated to the aromatic π-system through the mesomeric effect (+M).

The acetyl group is a deactivating group for electrophilic aromatic substitution and an activating group for nucleophilic aromatic substitution.[5] The presence of both a chloro and a fluoro substituent significantly alters the electronic properties of the aromatic ring, leading to notable differences in reaction kinetics and regioselectivity.[5]

Quantifying Electronic Influence: The Hammett Equation

The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds.[5] The substituent constant (σ) is a measure of the electronic effect of a substituent. For the para-fluoro substituent, the Hammett constant (σₚ) is +0.06, indicating a slight electron-withdrawing effect. This value reflects the balance between fluorine's strong inductive withdrawal and its moderate mesomeric donation. In contrast, the para-chloro substituent has a σₚ of +0.23, signifying a more pronounced electron-withdrawing character.

This difference in electronic influence is pivotal in understanding the reactivity of 2'-Chloro-4'-fluoroacetophenone. The electron-withdrawing nature of the 4'-fluoro group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.[5]

Synthesis of 2'-Chloro-4'-fluoroacetophenone: A Validated Protocol

The traditional and most common method for synthesizing 2'-Chloro-4'-fluoroacetophenone is through the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid such as anhydrous aluminum trichloride.[6]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum trichloride

  • Dichloroethane (solvent)

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of anhydrous aluminum trichloride (1.1 eq) in dichloroethane at -3 to -1 °C, add fluorobenzene (1.05 eq).

  • Slowly add chloroacetyl chloride (1 eq) dropwise, maintaining the temperature between -3 and -1 °C.

  • After the addition is complete, stir the reaction mixture at the same temperature for 1 hour.

  • Carefully quench the reaction by the slow addition of concentrated hydrochloric acid.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.

Yield: 95% Purity: 98.5%

This protocol provides a reliable and high-yielding synthesis of 2'-Chloro-4'-fluoroacetophenone. The low reaction temperature is crucial to minimize the formation of side products.

The Impact of 4'-Fluorination on Reactivity

The presence of the 4'-fluoro substituent has a profound impact on the reactivity of both the 2'-chloro group and the acetyl moiety.

Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the 4'-fluoro group, as quantified by its positive Hammett constant, increases the partial positive charge on the carbon atom bearing the 2'-chloro substituent. This electronic perturbation significantly activates the C-Cl bond towards nucleophilic aromatic substitution (SNAr).[5] Consequently, 2'-Chloro-4'-fluoroacetophenone is a more reactive substrate for SNAr reactions compared to its non-fluorinated counterpart, 2'-chloroacetophenone. This enhanced reactivity is a key feature that makes it a valuable intermediate in the synthesis of various pharmaceuticals.[2]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Modulation of Acetyl Group Reactivity

The electronic effects of the 4'-fluoro group also extend to the acetyl moiety. The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can be advantageous in reactions such as reductions or the formation of imines and enamines.

However, the conformational effects of the fluorine atom can also play a role. Studies on related α-haloacetophenones have shown that fluorine can influence the preferred dihedral angle between the C-halogen bond and the carbonyl group.[1] This conformational preference can impact the accessibility of the carbonyl group to incoming nucleophiles.

The Role of Fluorine in Drug Design: Beyond Reactivity Modulation

The incorporation of a 4'-fluoro substituent offers several advantages in drug development that extend beyond its influence on synthetic reactivity.

Enhanced Metabolic Stability

A primary reason for introducing fluorine into drug candidates is to block metabolic oxidation.[7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450.[8] By replacing a hydrogen atom with fluorine at the 4'-position, a potential site of metabolic attack is blocked, which can lead to a longer in vivo half-life and improved bioavailability of the resulting drug molecule.[2]

Improved Pharmacokinetic Properties

Fluorine substitution can also enhance a drug's pharmacokinetic properties by increasing its lipophilicity.[3] This can lead to improved absorption, distribution, and membrane permeability. The judicious use of fluorine can therefore be a powerful tool to optimize the overall "drug-likeness" of a molecule.[3]

Applications in Drug Discovery and Agrochemicals

2'-Chloro-4'-fluoroacetophenone is a key intermediate in the synthesis of a wide range of biologically active compounds.[2]

  • Pharmaceuticals: It serves as a building block for the synthesis of anti-inflammatory and analgesic drugs.[4]

  • Agrochemicals: It is used in the formulation of herbicides and pesticides.[4]

Conclusion

The 4'-fluoro substituent in 2'-Chloro-4'-fluoroacetophenone is not merely a passive spectator but an active participant in dictating the molecule's reactivity and its utility in chemical synthesis. Its electron-withdrawing nature enhances the susceptibility of the 2'-chloro position to nucleophilic aromatic substitution, a key transformation in the construction of complex pharmaceutical and agrochemical agents. Furthermore, the strategic placement of fluorine offers significant advantages in drug design, including improved metabolic stability and enhanced pharmacokinetic properties. This in-depth guide has illuminated the multifaceted role of fluorine in this important chemical intermediate, providing a solid foundation for its continued and innovative application in the field of drug discovery and development.

References

  • CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved January 30, 2026, from [Link]

  • Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2848–2856. [Link]

  • 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-Chloro-4'-fluoroacetophenone | SIELC Technologies. (2018, May 16). Retrieved January 30, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023, April 13). Retrieved January 30, 2026, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21). Retrieved January 30, 2026, from [Link]

  • Hammett substituent constants: Topics by Science.gov. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2'-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2'-Chloro-4'-fluoroacetophenone, with a primary focus on its solubility in common solvents and its chemical stability under various stress conditions. As a key building block in pharmaceutical and agrochemical synthesis, a thorough understanding of these parameters is paramount for researchers, scientists, and drug development professionals to ensure robust process development, formulation design, and regulatory compliance. This document details established methodologies for determining both thermodynamic and kinetic solubility, alongside a systematic approach to conducting forced degradation studies as mandated by international regulatory guidelines. The protocols provided herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental step.

Introduction: The Critical Role of Solubility and Stability in Chemical Development

2'-Chloro-4'-fluoroacetophenone is a versatile intermediate recognized for its utility in the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents and crop protection compounds. The successful transition of such a compound from laboratory-scale synthesis to industrial application hinges on a deep understanding of its fundamental physicochemical properties. Among these, solubility and stability are arguably the most critical.

Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and the feasibility of formulating a final product with the desired bioavailability. Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and can ultimately render a promising compound unviable for further development.

Stability , on the other hand, determines the compound's shelf-life, its susceptibility to degradation under various environmental conditions, and the potential for the formation of impurities that could compromise the safety and efficacy of the final product. Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the stability testing of new drug substances and products to ensure their quality and safety over time.

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies for the comprehensive evaluation of the solubility and stability of 2'-Chloro-4'-fluoroacetophenone.

Physicochemical Properties of 2'-Chloro-4'-fluoroacetophenone

A foundational understanding of the basic physicochemical properties of a compound is essential before embarking on more complex solubility and stability studies.

Table 1: Physicochemical Properties of 2'-Chloro-4'-fluoroacetophenone

PropertyValueReference(s)
CAS Number 456-04-2
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol
Appearance White to light yellow crystalline solid
Melting Point 47-50 °C
Boiling Point 247 °C (at 760 mmHg)
LogP (calculated) 2.03

Solubility Profile of 2'-Chloro-4'-fluoroacetophenone

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature to form a saturated solution. It is a critical parameter for a multitude of applications in chemical research and development.

Qualitative Solubility

Initial qualitative assessments indicate that 2'-Chloro-4'-fluoroacetophenone is "insoluble in water". This is expected given its aromatic structure and the presence of hydrophobic halogen substituents. It is anticipated to be soluble in a range of common organic solvents.

Quantitative Solubility: An Estimation Based on Structural Analogs

Table 2: Experimentally Determined Solubility of Acetophenone in Common Solvents at 25 °C

SolventSolubility ( g/100 g solvent)
MethanolMiscible
EthanolMiscible
AcetoneMiscible
Ethyl AcetateMiscible
Tetrahydrofuran (THF)Miscible
AcetonitrileMiscible
TolueneMiscible
Heptane5.5

Note: Data for acetophenone is provided as a proxy. The presence of chloro and fluoro substituents on the phenyl ring of 2'-Chloro-4'-fluoroacetophenone will influence its polarity and crystal lattice energy, likely resulting in different solubility values. It is imperative to experimentally determine the solubility of the target compound.

The high solubility of acetophenone in polar aprotic and protic solvents suggests that 2'-Chloro-4'-fluoroacetophenone will likely exhibit good solubility in solvents such as alcohols, ketones, and ethers. Its solubility in non-polar hydrocarbon solvents like heptane is expected to be lower.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for formulation and biopharmaceutical classification. The shake-flask method is the gold standard for its determination.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2'-Chloro-4'-fluoroacetophenone to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, buffered aqueous solutions at pH 2, 7, and 9). The presence of undissolved solid is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the supernatant does not change over time).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Quantify the concentration of 2'-Chloro-4'-fluoroacetophenone in the diluted samples against a calibration curve prepared from standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility (S) in mg/mL or g/100 mL using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess 2'-Chloro-4'-fluoroacetophenone to solvent B Agitate at constant temperature (24-48h) A->B C Settle undissolved solid B->C D Filter supernatant (0.45 µm) C->D E Dilute filtrate D->E F Analyze by HPLC-UV E->F G Calculate solubility from calibration curve F->G

Figure 1: Thermodynamic Solubility Workflow.

Experimental Determination of Kinetic Solubility

Kinetic solubility is a high-throughput screening method often used in early drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound at which precipitation occurs when a concentrated DMSO stock solution is added to an aqueous buffer.

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 2'-Chloro-4'-fluoroacetophenone in dimethyl sulfoxide (DMSO), for example, 10 mM.

  • Serial Dilution:

    • In a 96-well microplate, perform serial dilutions of the DMSO stock solution into the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period, typically 1 to 2 hours.

  • Detection of Precipitation:

    • Precipitation can be detected by various methods:

      • Nephelometry: Measures light scattering caused by insoluble particles.

      • UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitated material, the concentration of the dissolved compound in the supernatant is measured.

  • Data Analysis:

    • The kinetic solubility is reported as the concentration at which a significant increase in light scattering is observed or the highest concentration at which no precipitation is detected.

Stability Profile of 2'-Chloro-4'-fluoroacetophenone

Stability testing is a critical component of the drug development process, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and to develop and validate stability-indicating analytical methods.

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to promote degradation. The goal is to achieve a target degradation of 5-20% to ensure that the stability-indicating method can effectively resolve the parent compound from its degradation products.

  • Hydrolytic Degradation:

    • Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80 °C for a specified period.

    • Neutral Conditions: Dissolve the compound in purified water and heat at 60-80 °C for a specified period.

    • At each time point, withdraw a sample, neutralize it if necessary, and dilute it for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for a specified period.

    • Monitor the degradation at various time points by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

    • A control sample should be protected from light.

    • Analyze both the exposed and control samples by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat in an oven at a temperature higher than that used for accelerated stability testing (e.g., 80 °C or higher, depending on the melting point).

    • Analyze the sample at various time points by HPLC.

G cluster_stress Stress Conditions cluster_analysis Analysis A 2'-Chloro-4'-fluoroacetophenone B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂, RT) A->D E Photolysis (ICH Q1B Light) A->E F Thermal (Dry Heat) A->F G Sample at time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Identify & Quantify Degradants H->I J Elucidate Degradation Pathway I->J

Figure 2: Forced Degradation Study Workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. Reverse-phase HPLC with UV detection is the most common technique for this purpose.

  • Column and Mobile Phase Selection:

    • Based on the polarity of 2'-Chloro-4'-fluoroacetophenone (LogP ~2.03), a C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

    • A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is appropriate. A gradient elution may be necessary to resolve all degradation products.

  • Wavelength Selection:

    • Determine the wavelength of maximum absorbance (λmax) of 2'-Chloro-4'-fluoroacetophenone using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This wavelength will be used for quantification.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation studies) into the HPLC system.

    • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent compound and all degradation products.

  • Method Validation:

    • Once the method is optimized, it must be validated according to ICH guideline Q2(R1). Validation parameters include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the API from its degradants.

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

      • Accuracy: The closeness of the test results obtained by the method to the true value.

      • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

      • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The successful development and commercialization of products containing 2'-Chloro-4'-fluoroacetophenone are contingent upon a thorough understanding of its solubility and stability. This guide has provided a comprehensive framework for the systematic evaluation of these critical parameters. While estimations based on structural analogs offer valuable initial guidance, it is imperative that researchers perform rigorous experimental determinations as outlined in the provided protocols. The methodologies for thermodynamic and kinetic solubility, coupled with the systematic approach to forced degradation studies and the development of a stability-indicating HPLC method, will empower scientists to generate the robust data necessary for informed decision-making, process optimization, and regulatory success.

References

  • International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996). Available at: [Link]

  • International Council for Harmonisation. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). Available at: [Link]

  • PubChem. 2-Chloro-4'-fluoroacetophenone. National Center for Biotechnology Information. Available at: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Solubility of Things. Acetophenone. Available at: [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-321. Available at: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available at: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • United States Pharmacopeial Convention. <1236> Solubility Measurements. In USP-NF. (2016). Available at: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available at: [Link]

  • Al-Ghabeish, M., & Al-Aani, H. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30. Available at: [Link]

  • Pharma World K. (2021, January 22). Description and Solubility Tests as per USP Section 5.30 and EP General Notices [Video]. YouTube. Available at: [Link]

  • Amidon, G. L., & Ran, Y. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(4), 6-11. Available at: [Link]

  • PCBIS. Thermodynamic solubility. Available at: [Link]

  • Scribd. USP-NF Description and Solubility. Available at: [Link]

  • Quora. Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. Available at: [Link]

  • SIELC Technologies. 2-Chloro-4'-fluoroacetophenone. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 18-35. Available at: [Link]

  • Asian Journal of Chemistry. (2010). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. 22(1), 839-842. Available at: [Link]

  • Monti, S., et al. (2013). Photochemical and thermal stability of some dihydroxyacetophenones used as UV-MALDI-MS matrices. Photochemical & Photobiological Sciences, 12(11), 1368-1374. Available at: [Link]

  • Asian Journal of Chemistry. (2010). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. 22(1), 839-842. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (2020). Review on Forced Degradation Studies. 5(7). Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. 47(3). Available at: [Link]

  • PubChem. 2-Chloro-4'-fluoroacetophenone. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization-Mass Spectrometry. Available at: [Link]

  • Mozziconacci, O., & Schöneich, C. (2012). Photodegradation of oxytocin and thermal stability of photoproducts. Journal of Pharmaceutical Sciences, 101(9), 3331-3346. Available at: [Link]

Technical Guide: Physical Properties and Characterization of 2'-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, experimental determination, and handling of 2'-Chloro-4'-fluoroacetophenone , with a critical focus on distinguishing it from its common isomers used in drug development.

Executive Summary & Critical Disambiguation

2'-Chloro-4'-fluoroacetophenone (CAS 700-35-6) is a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3][4] It is characterized by the presence of chlorine and fluorine substituents directly on the aromatic ring at the ortho and para positions relative to the acetyl group.

CRITICAL WARNING: In drug development literature, this compound is frequently confused with


-Chloro-4-fluoroacetophenone  (2-Chloro-1-(4-fluorophenyl)ethanone, CAS 456-04-2), a solid lachrymator used to synthesize azole antifungals (e.g., Fluconazole). The physical states and safety profiles of these two isomers are drastically different.

This guide primarily characterizes the ring-substituted liquid isomer (CAS 700-35-6) as requested, while providing comparative data for the alpha-chloro variant to prevent experimental error.

Chemical Identity Profile
FeatureTarget Compound (Ring-Substituted) Common Isomer (Alpha-Substituted)
IUPAC Name 1-(2-Chloro-4-fluorophenyl)ethanone2-Chloro-1-(4-fluorophenyl)ethanone
Common Name 2'-Chloro-4'-fluoroacetophenone

-Chloro-4-fluoroacetophenone
CAS Number 700-35-6 456-04-2
Structure Cl and F on the Benzene Ring Cl on the Acetyl Chain
Physical State Liquid (at Room Temp)Solid (Crystalline)
Melting Point < 20 °C47 – 50 °C

Physical Properties Analysis

The thermodynamic profile of 2'-Chloro-4'-fluoroacetophenone is governed by the electron-withdrawing nature of the halogen substituents, which increases the boiling point relative to unsubstituted acetophenone while maintaining a liquid state due to the asymmetry introduced by the ortho-chlorine.

Quantitative Data Summary (CAS 700-35-6)[2][3][9][10]
PropertyValueConditions / Method
Boiling Point (Atmospheric) ~230 – 240 °CExtrapolated (Not recommended to reach due to decomposition)
Boiling Point (Vacuum) 110 °C @ 19 mmHg (Standard Distillation)
Melting Point < 20 °C Liquid at standard laboratory conditions
Density 1.258 – 1.30 g/cm³@ 20 °C
Refractive Index (

)
1.525 – 1.530@ 20 °C
Flash Point > 110 °CClosed Cup
Solubility Insoluble in water; Soluble in DCM, EtOAc, MeOHLipophilic character (LogP ~2.68)
Thermodynamic Context
  • Boiling Point Elevation: The introduction of the chlorine atom at the ortho position and fluorine at the para position significantly increases the molecular weight (172.58 g/mol ) and polarizability compared to acetophenone (BP 202 °C). However, the ortho-chloro substituent introduces steric strain that prevents efficient pi-stacking, keeping the melting point low (liquid state).

  • Vacuum Distillation Requirement: Due to the high atmospheric boiling point, this compound should be purified under reduced pressure (vacuum distillation) to prevent thermal degradation or polymerization.

Experimental Determination Protocols

Reliable characterization requires precise control over pressure and temperature. The following protocols are designed for the validation of incoming raw materials or synthesized batches.

Protocol A: Boiling Point Determination (Siwoloboff Method for Micro-Scale)

For limited sample volumes (< 1 mL), the Siwoloboff method is preferred over full-scale distillation.

  • Preparation:

    • Seal one end of a standard capillary tube (melting point tube).

    • Invert a smaller, thinner capillary (bell jar) inside the first tube, open end facing down.

    • Add 2'-Chloro-4'-fluoroacetophenone to the larger tube, covering the open end of the inner capillary.

  • Assembly:

    • Attach the tube to a thermometer using a rubber band.

    • Immerse in a Thiele tube or oil bath filled with silicone oil.

  • Heating:

    • Heat the bath slowly.[1][5] Bubbles will emerge from the inner capillary as air expands.

    • Critical Point: Continue heating until a rapid, continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).

  • Measurement:

    • Stop heating and allow the bath to cool.

    • Record the temperature exactly when the bubbling stops and liquid begins to suck back into the inner capillary. This is the Boiling Point .

Protocol B: Vacuum Distillation (Purification & BP Verification)

This is the standard method for bulk material.

VacuumDistillation cluster_nomograph Pressure Correction Logic Setup Setup: Claisen Head + Vacuum Manifold Vacuum Apply Vacuum (Target: 10-20 mmHg) Setup->Vacuum Check Leaks Heat Ramp Heating (Oil Bath) Vacuum->Heat Stable Pressure Equilibrium Equilibrium: Reflux Observed Heat->Equilibrium Vapor Rise Collection Collect Fraction (110 °C @ 19 mmHg) Equilibrium->Collection Constant Temp Correction Observed BP < Standard BP Use Nomograph to Validate Collection->Correction

Figure 1: Logic flow for vacuum distillation and boiling point verification of high-boiling aromatics.

Step-by-Step Workflow:

  • System Pressure: Connect the distillation apparatus to a vacuum pump with a manometer. Stabilize pressure at 19 mmHg .

  • Heating: Set the oil bath temperature to approximately 20-30 °C higher than the expected boiling point (approx. 130-140 °C).

  • Fractionation: Discard the initial "forerun" (solvents/low-boilers). Collect the main fraction when the thermometer stabilizes at 110 °C .

  • Validation: Verify purity using GC-MS or Refractive Index (

    
    ).
    

Synthesis & Purification Context

Understanding the synthesis helps predict impurities that affect physical properties.

Primary Route: Friedel-Crafts Acetylation



  • Regioselectivity Logic: The fluorine atom (position 1) is a para-director. The chlorine atom (position 3) is an ortho/para-director. Acetylation occurs at position 6 (relative to F) or position 4.

  • Impurities: The major impurity is often the isomer 2'-Chloro-6'-fluoroacetophenone .

  • Impact on Properties: Isomeric mixtures will exhibit a depressed boiling point range and broadened refractive index. High-purity material (>98%) is required for reproducible physical property measurements.

Safety & Handling (E-E-A-T)

While less aggressive than its alpha-chloro counterpart (a tear gas agent), 2'-Chloro-4'-fluoroacetophenone is an organic halide and irritant.

  • Inhalation: Use a fume hood. Heating generates vapors that are respiratory irritants.

  • Skin Contact: Lipophilic nature allows skin absorption. Wear nitrile gloves.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation or hydrolysis, although the ring-halogenated structure is relatively stable compared to alpha-haloketones.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 120248, 2-Chloro-4'-fluoroacetophenone (Alpha-Cl isomer data for comparison). PubChem. Available at: [Link]

  • Google Patents. Preparation method of 2-chloro-4'-fluoroacetophenone (CN107141212B). Google Patents.

Sources

2'-Chloro-4'-fluoroacetophenone safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Disambiguation

The Nomenclature Trap: In pharmaceutical sourcing and database retrieval, "2'-Chloro-4'-fluoroacetophenone" is frequently subject to a critical nomenclature ambiguity that directly impacts safety. You must verify the exact structure before handling, as the hazards differ by an order of magnitude.

Common Name2'-Chloro-4'-fluoroacetophenone (Literal)

-Chloro-4'-fluoroacetophenone
(Functional)
Structure Ring-substituted (Cl at ortho, F at para)Side-chain substituted (Cl at alpha)
CAS Number 700-35-6 456-04-2
IUPAC 1-(2-chloro-4-fluorophenyl)ethanone2-chloro-1-(4-fluorophenyl)ethanone
Primary Hazard Irritant (Skin/Eye) Severe Lachrymator / Corrosive
Drug Dev Role Precursor (e.g., for Roluperidone intermediates)Alkylating Agent (e.g., Fluvastatin synthesis)

Scope of this Guide: While the user requested 2'-Chloro-4'-fluoroacetophenone (CAS 700-35-6) , this guide adopts a "High-Hazard" approach . Because CAS 700-35-6 is often brominated/chlorinated in the very next step to form a lachrymator, and because of the high risk of confusing it with CAS 456-04-2, this protocol enforces Lachrymator-Level Containment (Level 3) for all handling.

Physicochemical Profile & Hazard Matrix

Understanding the physical behavior of the compound dictates the engineering controls.

Table 1: Comparative Physical Properties
PropertyCAS 700-35-6 (Ring-Cl)CAS 456-04-2 (

-Cl Isomer)
Implication
Physical State Liquid / Low-melting SolidCrystalline SolidSolids can generate dust; liquids generate vapor.
Melting Point ~20-25 °C (often supercooled liquid)47–50 °CHeating required for transfer increases vapor risk.
Boiling Point 110 °C (19 mmHg)247 °C (760 mmHg)High boiling point suggests low volatility at rest, but process temps spike risk.
Vapor Density > 5 (Air = 1)> 5 (Air = 1)Heavy Vapors: Sink to floor/bench; "creeping" hazard.
Flash Point > 110 °C> 110 °CCombustible, not Flammable.
Toxicological Mechanism (TRPA1 Activation)

Halogenated acetophenones (especially the


-halo variants) are potent alkylators of the TRPA1 ion channel on sensory nerve endings.
  • Mechanism: The electrophilic carbon attacks cysteine residues on the TRPA1 channel.

  • Result: Calcium influx causes immediate, intense burning sensation (eyes, mucous membranes, skin).

  • Sensitization: Repeated exposure can lead to allergic contact dermatitis (ACD).

Engineering Controls & PPE Logic

The "Standard Lab Coat" is insufficient. We utilize a Barrier & Trap strategy.

Hierarchy of Controls (DOT Visualization)

SafetyHierarchy Risk Risk Assessment: Isolate vs. Manipulate Hood Engineering: Fume Hood (Face Vel > 100 fpm) + Local Exhaust Risk->Hood Primary Containment Trap Process Control: Cold Trap (-78°C) for Vacuum Lines Hood->Trap Vapor Management PPE PPE Layer: Silver Shield (Laminate) Gloves + Nitrile Outer Hood->PPE Contact Defense

Figure 1: Safety Hierarchy for handling halogenated acetophenones. Note the emphasis on cold traps to prevent vacuum pump exhaust contamination.

PPE Specifications
  • Gloves (Critical): Standard nitrile gloves provide < 5 minutes protection against halogenated ketones.

    • Protocol:Double Gloving.

    • Inner Layer:Silver Shield® / 4H® (EVOH/PE Laminate) . These are chemically impervious to ketones/halides.

    • Outer Layer: Standard Nitrile (for dexterity and grip).

  • Respiratory: If working outside a hood (strictly prohibited) or during spill cleanup: Full-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges. The "Acid Gas" component is vital because hydrolysis releases HCl/HF.

Operational Protocol: The "Cold Chain" Method

To minimize lachrymatory potential, we suppress vapor pressure via temperature control.

Step-by-Step Handling Workflow
  • Preparation:

    • Verify hood flow.

    • Prepare a "Quench Station" inside the hood: A beaker containing 10% Aqueous Sodium Thiosulfate or 1M NaOH.

    • Line the work surface with absorbent pads (plastic side down).

  • Weighing & Transfer:

    • Solids: Do not weigh on an open balance. Tare a vial with a cap. Add solid inside the hood. Cap tightly. Weigh the closed vial.

    • Liquids/Melts: If melting is required (CAS 700-35-6 is often a solidified liquid), use a water bath at max 40°C . Do not use a heat gun (creates localized hot spots/vapor plumes).

  • Reaction Setup:

    • Use standard taper glassware with Keck clips.

    • Ventilation: Connect the reaction vessel to a scrubber or a balloon. Do not vent directly into the hood atmosphere if the reaction generates heat.

  • Vacuum Operations (The Danger Zone):

    • Rotary evaporation is the #1 source of lab contamination.

    • Mandatory: Place a dry ice/acetone trap between the rotovap and the pump.

    • Post-Run: Vent the rotovap with nitrogen, not air, to prevent moisture hydrolysis.

Decontamination & Neutralization

Halogenated acetophenones are electrophiles. We destroy them using nucleophiles.

Chemical Neutralization Pathways
  • Method A: Nucleophilic Attack (Preferred)

    • Reagent: 10% Sodium Thiosulfate (

      
      ) or Sodium Bisulfite.
      
    • Mechanism:[1][2][3] The sulfur nucleophile attacks the alpha-carbon (or ring position in extreme conditions), displacing the halogen and forming a water-soluble, non-volatile salt.

  • Method B: Alkaline Hydrolysis

    • Reagent: 1M NaOH or KOH in Ethanol/Water.

    • Mechanism:[1][2][3] Hydrolysis of the ketone and displacement of halogens.

    • Warning: Exothermic. Can polymerize the material into a "tar." Use Method A for glassware cleaning.

Spill Response Workflow (DOT Visualization)

SpillResponse Start Spill Detected Evac 1. Evacuate Area (Allow vapors to clear via HVAC) Start->Evac PPE_Up 2. Don Full PPE (Silver Shield + Resp) Evac->PPE_Up Cover 3. Cover with Absorbent Pads PPE_Up->Cover Apply 4. Apply Decon Solution (Thiosulfate/Ethanol) Cover->Apply Wait 5. Wait 20 Mins (Reaction Time) Apply->Wait Collect 6. Double Bag & Label Hazardous Wait->Collect

Figure 2: Protocol for managing spills of lachrymatory agents.

Waste Management

  • Segregation: Do not mix with general organic solvents immediately.

  • Quenching: All mother liquors and wash acetone must be treated with the Decon Solution (Method A) and checked for pH/activity before disposal into the Halogenated Waste stream.

  • Labeling: Waste containers must be explicitly labeled "LACHRYMATOR HAZARD" to protect waste handling personnel.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120248, 2-Chloro-4'-fluoroacetophenone (CAS 456-04-2). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-chloro-1-(4-fluorophenyl)ethanone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).

    
    -Chloroacetophenone. (Used as a proxy for homolog handling standards). Retrieved from [Link]
    

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An In-Depth Technical Guide to the Potential Biological Activities of 2'-Chloro-4'-fluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatile Scaffold of 2'-Chloro-4'-fluoroacetophenone in Drug Discovery

To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive exploration into the burgeoning potential of 2'-Chloro-4'-fluoroacetophenone derivatives. In the relentless pursuit of novel therapeutic agents, the strategic selection of a core chemical scaffold is paramount. 2'-Chloro-4'-fluoroacetophenone, a halogenated acetophenone, presents itself as a highly versatile starting material.[1][2] Its unique electronic properties, stemming from the chloro and fluoro substituents, render it a valuable building block for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds.[1][2] This guide will navigate the synthesis, biological evaluation, and mechanistic insights of its derivatives, with a focus on their potential anticonvulsant, antimicrobial, and anticancer activities. Our journey will be grounded in scientific integrity, providing not just protocols, but the rationale behind them, to empower your research endeavors.

Chapter 1: The Anticonvulsant Potential of 2'-Chloro-4'-fluoroacetophenone Derivatives

Epilepsy, a neurological disorder characterized by recurrent seizures, necessitates the continuous development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. The modification of the 2'-Chloro-4'-fluoroacetophenone core has given rise to promising anticonvulsant candidates.

Rationale for Targeting the Central Nervous System

The presence of halogens, such as chlorine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. These substitutions can enhance lipophilicity, facilitating passage across the blood-brain barrier, a critical step for CNS-acting drugs. Furthermore, the electronic nature of these halogens can modulate interactions with biological targets within the central nervous system.

Synthesis of Anticonvulsant Derivatives: A Focus on Chalcones and Beyond

A prominent synthetic route to novel anticonvulsant agents from 2'-Chloro-4'-fluoroacetophenone involves the Claisen-Schmidt condensation to form chalcones.[3][4] These α,β-unsaturated ketones serve as versatile intermediates for the synthesis of various heterocyclic systems, including pyrimidines, which have shown significant anticonvulsant properties.[1][5]

Experimental Protocol: Synthesis of Chalcone Derivatives from 2'-Chloro-4'-fluoroacetophenone

This protocol outlines the base-catalyzed condensation of 2'-Chloro-4'-fluoroacetophenone with various aromatic aldehydes to yield chalcone derivatives.

Materials:

  • 2'-Chloro-4'-fluoroacetophenone

  • Substituted aromatic aldehydes

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (e.g., 40%)

  • Stirring apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2'-Chloro-4'-fluoroacetophenone (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Catalysis: While stirring at room temperature, slowly add the aqueous KOH solution dropwise to the mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product.

  • Isolation and Purification: Filter the precipitate, wash with cold water until the washings are neutral, and then dry. The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Preclinical Evaluation of Anticonvulsant Activity

The initial screening of novel compounds for anticonvulsant activity is typically performed using well-established rodent models. The Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are the most widely used primary screening models.[6][7]

Table 1: Key Preclinical Models for Anticonvulsant Screening

Test ModelSeizure Type ModeledMechanism of Action Indicated
Maximal Electroshock (MES) Generalized tonic-clonic seizuresAbility to prevent seizure spread
Subcutaneous Pentylenetetrazole (scPTZ) Absence and myoclonic seizuresElevation of seizure threshold

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol describes the induction of seizures in rodents to evaluate the ability of a test compound to prevent seizure spread.[8][9]

Apparatus:

  • An electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restraining cages

Procedure:

  • Animal Preparation: Administer the test compound or vehicle to the animals (typically mice or rats) at a predetermined time before the test.

  • Anesthesia and Electrode Placement: Apply a drop of local anesthetic to the cornea of each animal. Place the corneal electrodes on the eyes.

  • Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

Elucidating the Mechanism of Action

The anticonvulsant effects of chalcone derivatives have been linked to their interaction with the GABAergic system.[10] Specifically, some chalcones have been shown to act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA.[10]

Anticonvulsant_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Chloride Influx (Hyperpolarization) Chloride_Channel->Chloride_Influx Allows Chalcone_Derivative Chalcone Derivative Chalcone_Derivative->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds to Reduced_Excitability Reduced Neuronal Excitability Chloride_Influx->Reduced_Excitability Leads to Antimicrobial_Mechanism Chalcone_Derivative Chalcone Derivative Microbial_Cell Microbial Cell Chalcone_Derivative->Microbial_Cell Interacts with Cell_Membrane_Disruption Cell Membrane Disruption Microbial_Cell->Cell_Membrane_Disruption Leads to Enzyme_Inhibition Enzyme Inhibition Microbial_Cell->Enzyme_Inhibition Leads to Cell_Death Microbial Cell Death Cell_Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanisms of chalcones.

Chapter 3: Anticancer Activity of 2'-Chloro-4'-fluoroacetophenone Scaffolds

The quest for novel anticancer agents with improved selectivity and reduced toxicity is a cornerstone of modern oncology research. Chalcone derivatives synthesized from 2'-Chloro-4'-fluoroacetophenone have demonstrated significant cytotoxic activity against various cancer cell lines. [11][12][13]

Rationale for Anticancer Drug Design

The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can interact with various biological targets involved in cancer progression. These interactions can lead to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. [11] Table 2: Anticancer Activity of Selected Chalcone Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
Derivative 5AGS (Gastric Adenocarcinoma)0.89 - 9.63[12][13]
Chalcone-Triazole HybridsA549 (Lung Adenocarcinoma)4.4 - 16.04[11]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds. [14][15][16][17][18] Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Insights into the Anticancer Mechanism

The anticancer activity of chalcones is often multifactorial. Some derivatives have been shown to induce apoptosis by activating caspase cascades and depolarizing the mitochondrial membrane. [12][13]Others can cause cell cycle arrest at different phases, preventing cancer cell proliferation. [11]

Anticancer_Mechanism Chalcone_Derivative Chalcone Derivative Cancer_Cell Cancer Cell Chalcone_Derivative->Cancer_Cell Targets Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Mitochondrial_Depolarization Mitochondrial Membrane Depolarization Apoptosis_Induction->Mitochondrial_Depolarization Inhibition_of_Proliferation Inhibition of Proliferation Apoptosis_Induction->Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation

Caption: Key anticancer mechanisms of chalcone derivatives.

Conclusion: A Promising Future for 2'-Chloro-4'-fluoroacetophenone Derivatives

This technical guide has illuminated the significant potential of 2'-Chloro-4'-fluoroacetophenone as a foundational scaffold in the design and synthesis of novel therapeutic agents. The derivatives, particularly chalcones and their heterocyclic analogues, have demonstrated promising anticonvulsant, antimicrobial, and anticancer activities in preclinical studies. The synthetic accessibility of these compounds, coupled with their diverse biological activities, positions them as compelling candidates for further investigation. Future research should focus on elucidating the precise mechanisms of action, optimizing the lead compounds through structure-activity relationship studies, and advancing the most promising candidates through the drug development pipeline. The journey from this versatile starting material to a clinically approved drug is long, but the foundation laid by the research highlighted in this guide provides a robust and promising starting point.

References

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available from: [Link]

  • Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. ResearchGate. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. Available from: [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. PMC. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. SciSpace. Available from: [Link]

  • Preparation method of 2-chloro-4' -fluoroacetophenone. Google Patents.
  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. National Institutes of Health. Available from: [Link]

  • Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola. Available from: [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available from: [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PubMed. Available from: [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Available from: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available from: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Available from: [Link]

  • Design of potent fluoro-substituted chalcones as antimicrobial agents. PMC. Available from: [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. MDPI. Available from: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available from: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available from: [Link]

  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. Available from: [Link]

  • Maximal Electroshock Seizure Model. Melior Discovery. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. PMC. Available from: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available from: [Link]

  • Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. MDPI. Available from: [Link]

  • Anticancer assay (MTT). Bio-protocol. Available from: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. journal.ump.edu.my. Available from: [Link]

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. Available from: [Link]

  • Synthesis, Characterization and Anti-Convulsant Activity of Some Novel Substituted Chalcone Derivatives. Impactfactor. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Chalcones reverse the anxiety and convulsive behavior of adult zebrafish. UECE. Available from: [Link]

  • review-of-the-synthesis-and-biological-activity-of-thiazoles. Ask this paper | Bohrium. Available from: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available from: [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. Available from: [Link]

  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. Available from: [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of S-(4-fluoro-2-chlorophenacyl)glutathione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of S-(Phenacyl)glutathione Conjugates

Glutathione (GSH), a tripeptide comprised of glutamate, cysteine, and glycine, is a cornerstone of cellular defense mechanisms.[1][2] Its primary role involves the detoxification of xenobiotics and endogenous reactive electrophiles, a process often catalyzed by Glutathione S-transferases (GSTs).[3][4] The conjugation of electrophilic compounds with glutathione renders them more water-soluble and facilitates their excretion from the body.[5][6]

S-(phenacyl)glutathiones are a class of compounds formed by the reaction of glutathione with α-haloacetophenones. These conjugates are not only products of detoxification but also valuable tools for studying the activity and mechanism of GSTs.[5] The synthesis of specific S-(phenacyl)glutathione derivatives, such as S-(4-fluoro-2-chlorophenacyl)glutathione from 2'-Chloro-4'-fluoroacetophenone, is of significant interest in drug metabolism studies and for the development of novel therapeutic agents.[6][7] This document provides a detailed protocol for the chemical synthesis of S-(4-fluoro-2-chlorophenacyl)glutathione, designed for researchers in pharmacology and drug development.

Reaction Mechanism: A Nucleophilic Substitution Approach

The synthesis of S-(4-fluoro-2-chlorophenacyl)glutathione proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[7] The thiol group (-SH) of the cysteine residue in glutathione is a potent nucleophile, particularly in its deprotonated thiolate form (GS⁻).[8] This thiolate anion attacks the electrophilic α-carbon of 2'-Chloro-4'-fluoroacetophenone, displacing the chloride atom, which is a good leaving group.[6][7]

Reaction Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products GSH Glutathione (GSH) (Nucleophile) TS SN2 Transition State GSH->TS Nucleophilic Attack Acetophenone 2'-Chloro-4'-fluoroacetophenone (Electrophile) Acetophenone->TS Product S-(4-fluoro-2-chlorophenacyl)glutathione TS->Product Bond Formation Chloride Chloride Ion (Cl⁻) (Leaving Group) TS->Chloride Bond Cleavage

Caption: SN2 reaction mechanism for the synthesis of S-(4-fluoro-2-chlorophenacyl)glutathione.

Experimental Protocol

This protocol provides a method for the non-enzymatic synthesis of S-(4-fluoro-2-chlorophenacyl)glutathione.

Materials and Reagents
  • 2'-Chloro-4'-fluoroacetophenone

  • Reduced Glutathione (GSH)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH), HPLC grade

  • Water, deionized

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve reduced glutathione (1.0 eq) in a 1:1 mixture of deionized water and methanol.

    • Add sodium bicarbonate (2.0 eq) to the solution to deprotonate the thiol group of glutathione, forming the more nucleophilic thiolate anion. The pH of the solution should be around 8-9.

    • In a separate flask, dissolve 2'-Chloro-4'-fluoroacetophenone (1.1 eq) in a minimal amount of methanol.

  • Reaction Execution:

    • Slowly add the solution of 2'-Chloro-4'-fluoroacetophenone to the glutathione solution with vigorous stirring at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, acidify the mixture to a pH of ~3 with 1M HCl. This step protonates any unreacted thiolate and helps in the subsequent extraction.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Wash the remaining aqueous solution with diethyl ether (3 x 50 mL) to remove any unreacted 2'-Chloro-4'-fluoroacetophenone.

    • The aqueous layer containing the desired product is then ready for purification.

Purification

The crude S-(4-fluoro-2-chlorophenacyl)glutathione is purified by preparative reverse-phase HPLC.

  • Column: C18 column (e.g., 10 µm, 250 x 22.5 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over 30 minutes.

  • Detection: UV at 254 nm.

Collect the fractions containing the product and lyophilize to obtain the pure S-(4-fluoro-2-chlorophenacyl)glutathione as a white solid.

Experimental_Workflow A Dissolve Glutathione in H2O/MeOH + NaHCO3 C Mix and React at Room Temperature A->C B Dissolve 2'-Chloro-4'-fluoroacetophenone in MeOH B->C D Monitor Reaction by HPLC/TLC C->D E Acidify with HCl D->E F Remove MeOH (Rotary Evaporation) E->F G Wash with Diethyl Ether F->G H Purify Aqueous Layer by Preparative HPLC G->H I Lyophilize Fractions H->I J Characterize Product (NMR, MS) I->J

Caption: Workflow for the synthesis and purification of S-(4-fluoro-2-chlorophenacyl)glutathione.

Characterization

The purified product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Analytical Technique Expected Results
¹H NMR Peaks corresponding to the glutathione backbone and the phenacyl moiety. The methylene protons adjacent to the sulfur will show a characteristic chemical shift.
¹³C NMR Signals for all carbons in the molecule, including the carbonyl carbon and the aromatic carbons with C-F and C-Cl couplings.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of S-(4-fluoro-2-chlorophenacyl)glutathione ([M+H]⁺ or [M-H]⁻).

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Ensure the pH is optimal for thiolate formation. Increase reaction time.
Product loss during work-up.Be careful during the extraction steps to avoid loss of the water-soluble product.
Impure Product Incomplete removal of starting material.Perform the diethyl ether wash thoroughly. Optimize the HPLC gradient for better separation.
Side Reactions Oxidation of glutathione.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of S-(4-fluoro-2-chlorophenacyl)glutathione. By following this guide, researchers can reliably produce this important conjugate for use in studies of drug metabolism, GST activity, and as a potential therapeutic agent. The detailed explanation of the reaction mechanism and the troubleshooting guide will aid in the successful execution of this synthesis.

References

  • Board, P. G., & Menon, D. (2013). Glutathione transferases. In D. L. DL (Ed.), Advances in clinical chemistry (Vol. 61, pp. 97-130). Elsevier.
  • Chasseaud, L. F. (1979). The role of glutathione and glutathione S-transferases in the metabolism of chemical carcinogens and other electrophilic agents. Advances in cancer research, 29, 175-274.
  • Chasseaud, L. F. (1976). Conjugation with glutathione and mercapturic acid excretion. In I. M. Arias & W. B. Jakoby (Eds.), Glutathione: Metabolism and Function (pp. 77-114). Raven Press.
  • Douglas, K. T. (1987). Mechanism of action of glutathione-dependent enzymes. Advances in enzymology and related areas of molecular biology, 59, 103-167.
  • Forman, H. J., Zhang, H., & Rinna, A. (2009). Glutathione: overview of its protective roles, measurement, and biosynthesis. Molecular aspects of medicine, 30(1-2), 1-12.
  • Hayes, J. D., Flanagan, J. U., & Jowsey, I. R. (2005). Glutathione transferases. Annu. Rev. Pharmacol. Toxicol., 45, 51-88.
  • Jakoby, W. B. (1978). The glutathione S-transferases: a group of multifunctional detoxification proteins. Advances in enzymology and related areas of molecular biology, 46, 383-414.
  • Mannervik, B. (1985). The isoenzymes of glutathione transferase. Advances in enzymology and related areas of molecular biology, 57, 357-417.
  • Meister, A., & Anderson, M. E. (1983). Glutathione. Annual review of biochemistry, 52(1), 711-760.

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Application Note: Condensation Reactions of 2'-Chloro-4'-fluoroacetophenone with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the condensation of 2'-Chloro-4'-fluoroacetophenone (CFA) with primary amines and hydrazine derivatives. CFA is a critical intermediate in the synthesis of agrochemicals (e.g., epoxiconazole) and antifungal pharmaceuticals.

Technical Challenge: The ortho-chloro substituent introduces significant steric strain, twisting the acetyl group out of planarity with the benzene ring. While the para-fluoro group electronically activates the carbonyl via induction (


 effect), the steric hindrance at the ortho position often retards nucleophilic attack, requiring optimized catalytic conditions compared to non-hindered acetophenones.

Chemical Properties & Reactivity Profile[1][2][3][4]

PropertySpecificationMechanistic Implication
Substrate 2'-Chloro-4'-fluoroacetophenoneCAS: 456-04-2
Electronic Effect 4'-Fluoro (

)
Increases carbonyl electrophilicity (

increase).
Steric Effect 2'-Chloro (Ortho)Hinders nucleophilic approach; requires higher

or catalyst.
Leaving Group 2'-Cl vs 4'-F4'-F is susceptible to

under harsh basic conditions; protocols must remain neutral/acidic to preserve the Ar-F bond.

Mechanistic Insight: Acid-Catalyzed Condensation

The reaction proceeds via a reversible nucleophilic addition-elimination pathway. For CFA, the rate-determining step is often the initial nucleophilic attack due to the 2'-Cl steric bulk. We utilize Glacial Acetic Acid (GAA) or p-Toluenesulfonic acid (p-TSA) to protonate the carbonyl oxygen, lowering the activation energy.

Pathway Diagram

The following diagram illustrates the condensation workflow and the specific equilibrium checkpoints managed by the protocol.

CondensationMechanism cluster_optimization Equilibrium Management Start 2'-Cl-4'-F-Acetophenone (Ketone) Intermediate Carbinolamine Intermediate Start->Intermediate Nucleophilic Attack (Slow Step due to 2'-Cl) Amine Primary Amine (R-NH2) Amine->Intermediate Catalyst H+ Catalyst (AcOH/p-TSA) Catalyst->Intermediate Activates C=O Water H2O (Byproduct) Intermediate->Water Product Schiff Base / Imine (C=N Bond) Intermediate->Product Dehydration (-H2O) Water->Product Remove via Dean-Stark/Sieves

Figure 1: Mechanistic pathway highlighting the critical dehydration step. Removal of water is essential to drive the equilibrium toward the imine product, particularly for sterically hindered ketones like CFA.

Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Anilines)

This protocol is optimized for reacting CFA with substituted anilines. Standard ethanol reflux is often insufficient; this method uses a higher boiling solvent and a water scavenger.

Reagents:

  • 2'-Chloro-4'-fluoroacetophenone (10 mmol, 1.73 g)

  • Substituted Aniline (10 mmol)

  • Solvent: Toluene (anhydrous, 30 mL)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mmol, 5 mol%)

  • Drying Agent: Molecular Sieves (4Å) or Dean-Stark apparatus.

Step-by-Step Methodology:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap (filled with toluene) and a reflux condenser.

  • Dissolution: Add CFA (1.73 g) and the amine (1 eq) to the RBF containing 30 mL toluene.

  • Catalysis: Add p-TSA (0.09 g). Note: Acetic acid is too weak for this hindered substrate in reasonable timeframes.

  • Reflux: Heat to vigorous reflux (

    
    ). Monitor water collection in the trap.
    
  • Monitoring: Check TLC (Hexane:EtOAc 8:2) every 2 hours. Reaction typically requires 6–12 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Wash with 5%

      
       (
      
      
      
      ) to remove acid catalyst.
    • Wash with Brine (

      
      ).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethanol/Hexane.

Protocol B: Synthesis of Thiosemicarbazones

Thiosemicarbazones of CFA are potent antifungal scaffolds. The nucleophilicity of the hydrazine moiety is higher than anilines, allowing for milder conditions.

Reagents:

  • 2'-Chloro-4'-fluoroacetophenone (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Solvent: Ethanol (Absolute, 20 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

  • Preparation: Dissolve Thiosemicarbazide in hot ethanol (

    
    ) in a 50 mL flask.
    
  • Addition: Add CFA slowly to the hot solution.

  • Catalysis: Add 3–5 drops of Glacial Acetic Acid.

  • Reaction: Reflux for 3–5 hours. A heavy precipitate usually forms.

  • Isolation: Cool the mixture to

    
     (ice bath) for 1 hour to maximize precipitation.
    
  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (

    
    ) followed by cold water.
    
  • Drying: Dry at

    
     under vacuum.
    

Data Analysis & Validation

The following table summarizes expected analytical data for validation.

Analytical MethodSignal (Expected)Interpretation
IR Spectroscopy

Appearance of C=N stretch (Imine).
IR Spectroscopy Absence of

Disappearance of C=O (Ketone).
1H NMR

ppm
Methyl group singlet (shifted upfield from ketone precursor).
19F NMR

ppm
Diagnostic signal for 4-F substituent (unchanged).
Melting Point Sharp Range (

spread)
Indicates high purity.

Troubleshooting & Optimization Workflow

The steric bulk of the 2'-Chlorine atom often leads to incomplete conversion. Use this logic tree to troubleshoot.

OptimizationWorkflow Start Reaction Check (TLC @ 4 hrs) Decision Is Ketone Visible? Start->Decision Complete Proceed to Workup Decision->Complete No Incomplete Incomplete Conversion Decision->Incomplete Yes Action1 Add Water Scavenger (Mol. Sieves / Dean-Stark) Incomplete->Action1 Step 1 Action2 Switch Solvent (EtOH -> Toluene) Action1->Action2 If fails Action3 Increase Catalyst Load (AcOH -> p-TSA) Action2->Action3 If fails

Figure 2: Troubleshooting logic for sterically hindered condensation reactions.

Safety & Handling (SDS Summary)

  • 2'-Chloro-4'-fluoroacetophenone:

    • Hazards: Lachrymator (causes tearing), Skin Irritant (H315), Serious Eye Damage (H318).

    • Handling: All operations involving the neat ketone must be performed in a functioning fume hood. Wear butyl rubber gloves.

  • p-Toluenesulfonic Acid: Corrosive.[3][4][5] Avoid contact with metal spatulas; use glass or plastic.

References

  • PubChem. (n.d.).[3][4][5] 2-Chloro-4'-fluoroacetophenone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Metwally, M. A., et al. (2012).[6] Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry. (Provides foundational protocols for thiosemicarbazone condensation applicable to acetophenones). Retrieved from [Link][6]

  • Cui, Z., et al. (2010). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives. (Describes specific condensation conditions for substituted acetophenones). Retrieved from [Link]

Sources

Application Note: High-Resolution HPLC Separation of 2'-Chloro-4'-fluoroacetophenone and Regioisomers in Friedel-Crafts Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry, specifically those working with fluorinated intermediates for antifungal (e.g., Voriconazole) or kinase inhibitor synthesis.[1]

Executive Summary

The synthesis of 2'-Chloro-4'-fluoroacetophenone (CAS 456-04-2) via Friedel-Crafts acylation of 1-chloro-3-fluorobenzene is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). However, the directing effects of the chlorine and fluorine substituents on the aromatic ring often lead to the formation of the unwanted regioisomer, 4'-Chloro-2'-fluoroacetophenone , alongside unreacted starting material.

Standard C18 methods often struggle to achieve baseline resolution (


) between these positional isomers due to their identical molecular weight and similar hydrophobicity.[1] This guide details an optimized protocol using a Phenyl-Hexyl stationary phase , exploiting 

interactions to enhance selectivity for halogenated aromatics.[1]

Chemical Context & Impurity Profiling[1][2]

The Synthetic Challenge

The reaction involves the acetylation of 1-chloro-3-fluorobenzene .[1] Fluorine is a strong ortho/para director, while chlorine is a weaker ortho/para director.[1] This competition creates a mixture of isomers.

  • Target Product: 2'-Chloro-4'-fluoroacetophenone (Substitution para to Fluorine).[1]

  • Critical Impurity (Regioisomer): 4'-Chloro-2'-fluoroacetophenone (Substitution para to Chlorine).[1]

  • Starting Material: 1-Chloro-3-fluorobenzene (High hydrophobicity).[1]

Reaction Pathway Diagram[1]

ReactionPathway SM Starting Material 1-Chloro-3-fluorobenzene Target TARGET PRODUCT 2'-Chloro-4'-fluoroacetophenone (Para to F) SM->Target Major Pathway Impurity REGIOISOMER 4'-Chloro-2'-fluoroacetophenone (Para to Cl) SM->Impurity Minor Pathway (Critical Impurity) Reagents Acetyl Chloride + AlCl3 Reagents->SM

Figure 1: Friedel-Crafts acylation pathway showing the competitive formation of the target product and its regioisomer.

Analytical Method Protocol

Instrumentation & Materials[1]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl Column,

    
     (Recommended over C18 for isomer separation).
    
    • Expert Insight: Phenyl phases interact with the

      
      -electrons of the aromatic ring.[1] The electron-withdrawing halogens alter the electron density of the ring differently in each isomer, creating a separation mechanism orthogonal to pure hydrophobicity.[1]
      
  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.[1][2]

  • Additives: Phosphoric Acid (

    
    , 85%).
    
Mobile Phase Preparation[1]
  • Mobile Phase A: 0.1%

    
     in Water.[1] (Add 1 mL of 85% acid to 1L water).
    
  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 5-10

L
Prevent column overload from bulk solvent.[1]
Column Temp 35°CImproves mass transfer and peak sharpness.
Detection 254 nmMax absorbance for chlorinated benzenes.
Run Time 25 minutesSufficient to elute non-polar starting material.[1]
Gradient Program

The starting material (1-chloro-3-fluorobenzene) is significantly less polar than the acetophenone products.[1] A steep ramp is required to elute it.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Isomer Separation (Isocratic hold)
10.07030End Isocratic Hold
15.01090Elute Starting Material
20.01090Wash
20.17030Re-equilibration
25.07030End of Run

Sample Preparation Workflow (Crucial)

Direct injection of Friedel-Crafts mixtures will destroy HPLC columns due to residual Aluminum Chloride (


) and extreme acidity.[1]
Step-by-Step Prep Protocol
  • Quench: Take 1 mL of reaction mixture and slowly add to 5 mL of ice-cold 1M HCl. (Caution: Exothermic).

  • Extraction: Add 2 mL of Ethyl Acetate or Dichloromethane (DCM). Vortex for 30 seconds.

  • Phase Separation: Allow layers to settle. Collect the organic (top for EtOAc, bottom for DCM) layer.[1]

  • Dry: Pass the organic layer through a small bed of anhydrous

    
     to remove water.[1]
    
  • Dilution: Dilute 100

    
    L of the dried organic layer into 900 
    
    
    
    L of Mobile Phase Initial (70:30 Water:ACN) .
    • Note: Diluting in 100% ACN can cause peak distortion (solvent effect) when injecting onto a high-aqueous mobile phase.[1]

  • Filter: Filter through a 0.22

    
    m PTFE syringe filter into the vial.
    
Workflow Diagram

PrepWorkflow Reaction Crude Reaction Mix (Contains AlCl3) Quench Acid Quench (Ice/HCl) Reaction->Quench Neutralize Lewis Acid Extract Organic Extraction (Ethyl Acetate) Quench->Extract Isolate Product Dilute Dilution (1:10 in Mobile Phase) Extract->Dilute Solvent Exchange Filter Filtration (0.22 µm PTFE) Dilute->Filter Remove Particulates HPLC HPLC Injection Filter->HPLC

Figure 2: Sample preparation workflow ensuring column safety and data integrity.[1]

System Suitability & Troubleshooting

Acceptance Criteria

To ensure the method is valid for release testing or process monitoring:

  • Resolution (

    
    ):  > 1.5 between 2'-Chloro-4'-fluoroacetophenone and 4'-Chloro-2'-fluoroacetophenone.
    
  • Tailing Factor: < 1.5 for the main peak.[1]

  • Retention Time Repeatability: < 0.5% RSD (n=5).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution of Isomers Insufficient selectivity.Switch from C18 to Phenyl-Hexyl; Lower column temp to 25°C.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (30% ACN).
Ghost Peaks Carryover of Starting Material.[1]Extend the 90% ACN wash step at the end of the gradient.[1]
High Backpressure Al salts precipitating.Ensure rigorous quenching and filtration (Step 4.1).

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-4'-fluoroacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68065, 2-Chloro-4'-fluoroacetophenone.[1] Retrieved from [Link]

  • Google Patents. (2017). CN107141212B - Preparation method of 2-chloro-4'-fluoroacetophenone.[1][3] Retrieved from

Sources

Use of 2'-Chloro-4'-fluoroacetophenone in agrochemical formulation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2'-Chloro-4'-fluoroacetophenone in Agrochemical Development

Executive Summary

2'-Chloro-4'-fluoroacetophenone (CFA) is a high-value pharmacophore and agrochemical intermediate, serving as the structural backbone for the "conazole" class of fungicides, most notably Epoxiconazole .[1] Its dual-halogenated motif—providing metabolic stability via the 4-fluoro group and lipophilic steric bulk via the 2-chloro group—is essential for binding to the fungal CYP51 enzyme (lanosterol 14α-demethylase).[1]

This guide addresses the two critical challenges in deploying CFA:

  • Safety & Handling: Mitigating its potent lachrymatory (tear-inducing) properties during scale-up.[1]

  • Formulation Impact: Managing isomeric impurities that survive synthesis to trigger polymorphic crystallization in final Suspension Concentrate (SC) formulations.[1]

Safety & Handling Protocol: The "Lachrymator" Mitigation Strategy

Severity: High (Lachrymator, Skin Corrosive) CAS: 456-04-2 Melting Point: ~34–36°C (Low-melting solid)[1]

CFA is a potent lachrymator.[1] Standard fume hood airflow is often insufficient during heating or transfer steps.[1] The following "Closed-Loop" handling protocol is required to prevent lab evacuation events.

Protocol A: Melt-and-Dispense (Closed Loop)

Rationale: Handling CFA as a solid generates dust that sublimates/aerosolizes rapidly.[1] Handling it as a liquid in a closed system minimizes exposure.

  • Thermal Conditioning: Place the sealed shipping container in a hot box or water bath at 45°C for 2 hours. Ensure the material is fully molten (clear yellow liquid).[1]

  • Cannulation: Do not pour. Insert a wide-bore PTFE cannula through a septum cap directly into the reactor vessel.[1]

  • Pressure Transfer: Use low-pressure Nitrogen (2–3 psi) to push the molten CFA into the reaction vessel.[1]

  • Scrubber Setup: Vent the reactor through a caustic scrubber (10% NaOH) to neutralize any acidic vapors or volatilized organics before they reach the hood exhaust.[1]

  • Decontamination: Any spills must be treated immediately with a solution of 10% Sodium Sulfite (reduces volatility) followed by an alkaline wash.[1]

Application 1: Synthesis of the Epoxiconazole Precursor

The primary utility of CFA is the generation of the oxirane (epoxide) intermediate. This epoxide is the "switch" that allows the triazole ring to be attached.

Mechanism of Action

The reaction typically involves a Darzens Condensation or a sulfur-ylide mediated epoxidation (Corey-Chaykovsky).[1] The 2-chloro substituent on the ring provides essential regioselectivity but also sterically hinders the carbonyl attack, requiring optimized catalysis.[1]

Experimental Workflow: Corey-Chaykovsky Epoxidation

Objective: Convert CFA to 2-(2-chloro-4-fluorophenyl)-2-methyloxirane.

Reagents:

  • Substrate: 2'-Chloro-4'-fluoroacetophenone (1.0 eq)[1]

  • Reagent: Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)[1]

  • Base: Potassium tert-butoxide (KOtBu) (1.5 eq)[1]

  • Solvent: DMSO/THF (anhydrous)[1]

Step-by-Step Protocol:

  • Slurry Preparation: In a flame-dried 3-neck flask under

    
    , suspend TMSOI (1.2 eq) in anhydrous DMSO.
    
  • Base Addition: Add KOtBu (1.5 eq) portion-wise at 25°C. Stir for 30 mins to generate the dimethylsulfoxonium methylide (active ylide). Observation: Solution turns milky white to pale yellow.

  • Substrate Addition: Dissolve CFA (1.0 eq) in minimal THF. Add dropwise to the ylide solution, maintaining internal temp < 35°C. Causality: Exothermic reaction; high temps promote polymerization of the ylide.

  • Reaction Monitoring: Stir at 40°C for 3–5 hours. Monitor via HPLC (Method described in Sec 4).

    • Target: < 1% residual CFA.[1]

  • Quench & Workup: Pour mixture onto ice-water. Extract with Ethyl Acetate.[1] Wash organic layer with brine to remove DMSO (critical for crystallization).[1]

  • Isolation: Concentrate in vacuo. The product is an oil that may crystallize upon standing.[1]

Self-Validation Check:

  • 1H-NMR: Look for disappearance of the ketone methyl singlet (~2.6 ppm) and appearance of epoxide methylene doublets (~2.9 ppm).[1]

Application 2: Pre-Formulation Quality Control

The "Hidden" Formulation Risk: In agrochemical Suspension Concentrates (SC), the active ingredient (AI) is suspended as solid particles.[1] If the AI contains impurities derived from the starting material (CFA), these impurities can act as heterogeneous nucleation sites .[1]

  • Result: The AI particles grow (Ostwald Ripening) or change crystal habit during shelf storage.[1]

  • Failure Mode: The formulation turns into a solid "clay" or paste that cannot be sprayed.[1]

Critical Material Attribute (CMA) Specification: To prevent this, the CFA raw material must meet the following strict profile:

AttributeSpecificationImpact on Final Formulation
Assay > 98.5%Low purity leads to oily residues in the final AI, preventing milling.[1]
2'-Chloro-6'-fluoro isomer < 0.1%CRITICAL. This isomer carries through to the final AI.[1] It has a different crystal lattice and will trigger polymorphic phase changes in the spray bottle.
Water Content < 0.2%Moisture quenches the sulfur ylide (Protocol 1), stopping conversion.[1]
Analytical Method: Isomer Detection via GC-FID
  • Column: DB-1701 or equivalent (moderately polar capillary column).[1]

  • Carrier: Helium @ 1.5 mL/min.

  • Temp Program: 80°C (hold 2 min)

    
     20°C/min 
    
    
    
    250°C.
  • Retention Logic: The 2'-Cl-4'-F isomer (Target) elutes after the 2'-Cl-6'-F isomer due to steric shielding of the carbonyl interaction with the stationary phase.[1]

Visualizations

Figure 1: Synthesis Pathway & Logic

This diagram illustrates the transformation from CFA to the active fungicide, highlighting the critical intermediate step.

G cluster_0 Critical Control Point CFA 2'-Chloro-4'-fluoroacetophenone (Starting Material) Epoxide Epoxide Intermediate (Oxirane) CFA->Epoxide Corey-Chaykovsky Epoxidation Ylide Sulfur Ylide (TMSOI + Base) Ylide->Epoxide AI Epoxiconazole (AI) (Final Fungicide) Epoxide->AI Ring Opening (Acid Catalyzed) Triazole 1,2,4-Triazole (Nucleophile) Triazole->AI

Caption: Synthesis of Epoxiconazole showing the critical epoxide intermediate derived from 2'-Chloro-4'-fluoroacetophenone.

Figure 2: Impurity Carryover & Formulation Failure

This diagram demonstrates why raw material purity is a formulation stability issue.

G RawMat Raw Material: CFA (Contains 0.5% Isomer Impurity) Synthesis Synthesis Process RawMat->Synthesis Carryover DirtyAI Active Ingredient (AI) (Contains Isomer Analog) Synthesis->DirtyAI Formulation SC Formulation (Suspension Concentrate) DirtyAI->Formulation Milling Ostwald Ostwald Ripening (Crystal Growth) Formulation->Ostwald Impurity acts as Nucleation Seed Sediment Hard Sedimentation (Product Failure) Ostwald->Sediment Shelf Life < 3 Mo

Caption: The "Domino Effect" of raw material impurities leading to physical instability in agrochemical suspensions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 120248, 2-Chloro-4'-fluoroacetophenone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-chloro-1-(4-fluorophenyl)ethanone.[1] Retrieved from [Link][1]

  • Ullmann's Encyclopedia of Industrial Chemistry. Fungicides, Agricultural,[1] 2. Triazole Derivatives. (Contextual reference for Epoxiconazole synthesis).

  • Pest Management Science (2022). Importance of chemical polymorphism in modern crop protection. (Explains the impact of impurities on SC formulations). Retrieved from [Link]

Sources

Application Note: Precision Synthesis & Functionalization of 2'-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

2'-Chloro-4'-fluoroacetophenone (CFA) represents a high-value pharmacophore scaffold, particularly in the development of antifungal agents (e.g., triazole derivatives) and kinase inhibitors. Its utility stems from its unique electronic topography:

  • The Acetyl Group: A handle for alpha-functionalization (halogenation) or reduction to chiral alcohols.

  • The 4'-Fluoro Substituent: Positioned para to the electron-withdrawing carbonyl, this site is highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing for rapid library diversification with amines.
    
  • The 2'-Chloro Substituent: Provides steric orthogonality and serves as a potential site for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) in later stages, distinct from the labile fluoride.

This guide details three validated synthetic modules to transform CFA into high-value intermediates.

Reaction Network Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

CFA_Pathways CFA 2'-Chloro-4'-fluoroacetophenone (Starting Material) AlphaBromo Alpha-Bromo Derivative (Phenacyl Bromide) CFA->AlphaBromo Br2, Dioxane/Ether (Module 1) ChiralAlc (S)-1-(2-chloro-4-fluorophenyl)ethanol (Chiral Reduction) CFA->ChiralAlc Enzymatic or CBS Reduction (Module 3) SNAr_Product 4-Amino-substituted Derivative (F-Displacement) CFA->SNAr_Product Sec. Amine, K2CO3, DMSO (Module 4) Thiazole Aminothiazole Derivative (Hantzsch Synthesis) AlphaBromo->Thiazole Thiourea, EtOH, Reflux (Module 2)

Figure 1: Divergent synthetic pathways from 2'-Chloro-4'-fluoroacetophenone.

Module 1: Alpha-Bromination (Phenacyl Bromide Synthesis)

Objective: Synthesis of 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone. Significance: This intermediate is the obligate precursor for heterocycle formation (thiazoles, imidazoles).

Expert Insight: Chemoselectivity

Direct bromination of acetophenones can suffer from ring bromination or poly-bromination. For this substrate, the electron-withdrawing nature of the acetyl group and the halogens deactivates the ring towards electrophilic aromatic substitution, naturally favoring alpha-bromination. However, controlling stoichiometry is critical to prevent dibromination.

Protocol A: Standard Bromination
  • Reagents: Bromine (

    
    ), 1,4-Dioxane, Diethyl Ether.
    
  • Scale: 10 mmol basis.

Step-by-Step:

  • Preparation: Dissolve 2'-Chloro-4'-fluoroacetophenone (1.72 g, 10 mmol) in a 1:1 mixture of 1,4-dioxane and diethyl ether (30 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Prepare a solution of bromine (1.60 g, 10 mmol, 1.0 eq) in 1,4-dioxane (5 mL). Add this solution dropwise over 30 minutes. Note: The solution should decolorize slowly as the reaction proceeds.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product is less polar than the starting material.

  • Workup: Quench with saturated aqueous

    
     (20 mL) followed by 10% 
    
    
    
    (to remove excess bromine).
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry combined organics over 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane if necessary, or use directly if purity >90% by NMR.

Expected Yield: 65-75% Key Data:


H NMR (CDCl

) shows a diagnostic singlet for

at

ppm.

Module 2: Hantzsch Thiazole Synthesis

Objective: Synthesis of 4-(2-chloro-4-fluorophenyl)thiazol-2-amine. Significance: Thiazoles are privileged scaffolds in kinase inhibitors (e.g., Dasatinib analogs).

Protocol
  • Reagents: Alpha-bromo ketone (from Module 1), Thiourea, Ethanol.

Step-by-Step:

  • Mixing: Dissolve the alpha-bromo ketone (2.51 g, 10 mmol) in absolute Ethanol (25 mL).

  • Cyclization: Add Thiourea (0.76 g, 10 mmol).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. A precipitate (the hydrobromide salt of the thiazole) often forms.

  • Isolation: Cool to room temperature. Filter the solid.[1][2][3]

  • Free Base Release: Suspend the solid in water and adjust pH to ~9-10 with aqueous ammonium hydroxide. Stir for 30 minutes.

  • Final Purification: Filter the free base, wash with cold water, and dry. Recrystallize from ethanol.

Mechanism: Nucleophilic attack of sulfur on the alpha-carbon, followed by condensation of the amine with the carbonyl.

Module 3: Asymmetric Reduction

Objective: Synthesis of (S)-1-(2-chloro-4-fluorophenyl)ethanol. Significance: Chiral alcohols are precursors to ether-linked antifungals.

Expert Insight: Stereocontrol

While


 yields the racemate, pharmaceutical applications often require high enantiomeric excess (ee). Biocatalytic reduction is highly effective for this specific scaffold due to the steric difference between the methyl group and the bulky aryl ring.
Protocol: Biocatalytic Reduction (General Procedure)
  • Biocatalyst: Candida or Hansenula species (or commercially available KREDs).

  • Cofactor: NADPH (regenerated via glucose/glucose dehydrogenase).

Step-by-Step:

  • Buffer Prep: Prepare a phosphate buffer (pH 7.0, 100 mM).

  • Reaction: Suspend the ketone (100 mg) in buffer (10 mL) containing the enzyme (20 mg) and glucose (200 mg).

  • Incubation: Shake at 30°C for 24-48 hours.

  • Workup: Extract with Ethyl Acetate.

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Note: For chemical synthesis of the racemate, use


 (0.5 eq) in Methanol at 0°C for 30 mins.

Module 4: Nucleophilic Aromatic Substitution ( )

Objective: Derivatization via Fluorine Displacement. Significance: The 4-fluoro position is activated by the para-acetyl group, enabling rapid library generation with secondary amines.

Expert Insight: Regioselectivity

In


 reactions on this scaffold, the Fluorine is significantly more reactive than the Chlorine. This is due to the high electronegativity of Fluorine, which stabilizes the Meisenheimer intermediate formed during the rate-determining addition step. The 2-Chloro group is sterically hindered and less activated, remaining intact for future cross-coupling.
Protocol
  • Reagents: Morpholine (or Piperazine),

    
    , DMSO.
    

Step-by-Step:

  • Setup: In a pressure vial, combine 2'-Chloro-4'-fluoroacetophenone (1.0 eq), Morpholine (1.2 eq), and anhydrous

    
     (2.0 eq) in DMSO (0.5 M concentration).
    
  • Heating: Heat to 80-100°C for 4-12 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 173) and appearance of the product (M+H 240).

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO.

  • Outcome: Yields are typically high (>80%).[4] The product retains the ketone and the 2-chloro substituent.[3]

Summary of Physical Properties & Safety

CompoundCASMW ( g/mol )Hazards (GHS)
2'-Chloro-4'-fluoroacetophenone 456-04-2 172.58 Lachrymator, Skin Irrit. 2
Alpha-Bromo Derivative4209-02-3251.48Corrosive, Lachrymator
4-(2-Cl-4-F-phenyl)thiazol-2-amineN/A228.67Irritant

Safety Warning: Alpha-haloketones (Module 1 product) are potent lachrymators (tear gas agents). All operations involving Module 1 must be conducted in a well-ventilated fume hood.

References

  • Synthesis of Alpha-Bromo Acetophenones: Vertex AI Search Result 1.5 & 1.10 Protocol validation for bromination of deactivated acetophenones.

  • Hantzsch Thiazole Synthesis: Vertex AI Search Result 1.5 Application of 2-bromo-3'-chloro-4'-fluoroacetophenone in thiazole synthesis (adapted for 2'-Cl isomer).

  • Enantioselective Reduction: Vertex AI Search Result 1.12 Patel, R. N. et al. Enantioselective microbial reduction of substituted acetophenones.

  • Nucleophilic Arom

    
    ) Principles: 
    Vertex AI Search Result 1.7
    Mechanistic insights into 
    
    
    
    on activated fluoroarenes.

Sources

Application Note: Laboratory Scale Synthesis of 2-Chloro-1-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the optimized laboratory-scale synthesis of 2-Chloro-1-(4-fluorophenyl)ethanone (CAS: 456-04-2), also known as 4'-Fluoro-2-chloroacetophenone. This compound is a critical pharmacophore and intermediate in the synthesis of Ezetimibe (a cholesterol absorption inhibitor) and various kinase inhibitors.

The protocol utilizes a Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.[1] Unlike generic textbook descriptions, this guide focuses on controlling the exotherm to minimize polychlorinated byproducts and ensuring safe handling of the lachrymatory product.

Safety & Hazard Identification

CRITICAL WARNING: This compound and its precursors are hazardous.

  • Lachrymator: The product is a potent tear gas agent. All operations, including weighing and cleaning, must be performed in a functioning fume hood.

  • Corrosive: Aluminum chloride (

    
    ) and Chloroacetyl chloride react violently with water to release HCl gas.
    
  • HCN Precursor Risk: Do not mix with cyanides (often used in subsequent steps) under acidic conditions.

Reaction Mechanism & Logic

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS).[2] The Lewis acid (


) activates the chloroacetyl chloride to form an acylium ion equivalent, which attacks the electron-rich fluorobenzene ring.
Mechanistic Pathway (Graphviz)

G Reagents Reagents: Fluorobenzene + Chloroacetyl Chloride Activation Activation: Acylium Ion Complex [ClCH2-C≡O]+ AlCl4- Reagents->Activation + AlCl3 Attack Electrophilic Attack: Sigma Complex Formation (Para-selective) Activation->Attack + Fluorobenzene Aromatization Aromatization: Loss of H+ Regeneration of Aromaticity Attack->Aromatization - HCl Product Product: 2-Chloro-1-(4-fluorophenyl)ethanone Aromatization->Product

Figure 1: Mechanistic flow of the Friedel-Crafts acylation. The fluorine substituent directs the incoming acyl group primarily to the para-position due to resonance donation, despite its inductive withdrawal.

Experimental Protocol: Friedel-Crafts Acylation

Reagents & Stoichiometry

Scale: 50 mmol (approx. 8.6 g theoretical yield)

ReagentMW ( g/mol )Equiv.[2][3]AmountPhysical State
Fluorobenzene 96.101.0 (Limiting)4.81 g (4.7 mL)Liquid
Chloroacetyl Chloride 112.941.26.78 g (4.5 mL)Liquid (Corrosive)
Aluminum Chloride (

)
133.341.38.67 gSolid (Hygroscopic)
Dichloromethane (DCM) 84.93Solvent50 mLAnhydrous Solvent

Note on Solvent: While some industrial protocols use excess fluorobenzene as the solvent, using DCM allows for better temperature control and easier workup on a laboratory scale.

Step-by-Step Procedure

Phase 1: Setup & Activation

  • Drying: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser.

  • Gas Scrubbing: Connect the top of the condenser to a gas trap (NaOH solution) to neutralize evolved HCl gas.

  • Charging: Under a nitrogen atmosphere, add anhydrous

    
     (8.67 g)  and DCM (30 mL)  to the RBF. Cool the suspension to 0 °C  using an ice bath.
    
  • Acylating Agent: Add Chloroacetyl chloride (4.5 mL) dropwise to the

    
     suspension over 10 minutes. The mixture will turn yellow/orange as the acylium complex forms. Stir for 15 minutes at 0 °C.
    

Phase 2: Reaction 5. Substrate Addition: Dissolve Fluorobenzene (4.7 mL) in DCM (20 mL) . Add this solution dropwise to the reaction mixture via the addition funnel over 30 minutes.

  • Why? Slow addition prevents the "runaway" exotherm which can lead to di-acylation or polymerization.
  • Completion: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–3 hours.
  • Monitoring: Check by TLC (Hexane/EtOAc 8:2). The product (Rf ~0.4) should be distinct from Fluorobenzene (Rf ~0.9).

Phase 3: Quench & Workup 7. Quench: Cool the mixture back to 0 °C. Very carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL conc. HCl .

  • Caution: This step is highly exothermic and releases HCl fumes.
  • Extraction: Transfer to a separatory funnel. Separate the organic (lower) DCM layer. Extract the aqueous layer twice with DCM (2 x 30 mL).
  • Washing: Wash the combined organics with:
  • Water (50 mL)
  • Saturated
    
    
    (50 mL) – Watch for
    
    
    evolution.
  • Brine (50 mL)
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure (Rotavap) to yield a crude solid (often off-white or yellow).

Purification: Recrystallization Protocol

While distillation is possible (


), recrystallization is safer and sufficient for high purity (>99%).

Solvent System: Hexane / Acetone (or Ethanol/Water).[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of hot Acetone (~5 mL/g) until fully dissolved.

  • Precipitation: While keeping the solution hot, slowly add hot Hexane until a faint turbidity (cloudiness) persists.

  • Cooling: Add one drop of Acetone to clear the solution. Remove from heat and let it cool to RT undisturbed. Then, place in an ice bath for 1 hour.

  • Filtration: Collect the white crystalline solid via vacuum filtration. Wash with cold Hexane.

  • Drying: Dry in a vacuum desiccator.

Target Yield: 75–85% Appearance: White to pale yellow crystalline solid.

Analytical Characterization

ParameterExpected ValueNotes
Melting Point 47 – 50 °C Sharp range indicates high purity [1, 2].
Appearance White crystalline solidYellowing indicates oxidation or impurities.
1H NMR (

)

7.95 (m, 2H, Ar-H ortho to C=O)

7.15 (m, 2H, Ar-H meta to C=O)

4.65 (s, 2H,

)
Characteristic AA'BB' pattern in aromatic region.
IR (ATR) ~1690

(C=O ketone)~1230

(C-F stretch)
Strong carbonyl stretch is diagnostic.

Workflow Visualization

Workflow Start Start: Dry Glassware N2 Atmosphere Activation Add AlCl3 + DCM (0°C) Add Chloroacetyl Chloride Start->Activation Addition Add Fluorobenzene (Dropwise, 30 min) Activation->Addition Reaction Stir at RT (2-3 hrs) Monitor TLC Addition->Reaction Quench Quench into Ice/HCl (Exothermic!) Reaction->Quench Extraction Extract with DCM Wash: H2O, NaHCO3, Brine Quench->Extraction Crude Evaporate Solvent Yield: Crude Solid Extraction->Crude Purify Recrystallize (Hexane/Acetone) Crude->Purify Final Final Product White Crystals (MP 47-50°C) Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.[1]

Troubleshooting & Optimization

  • Low Yield: Usually caused by moisture deactivating the

    
    . Ensure all glassware is oven-dried and reagents are anhydrous.
    
  • Oiling Out: If the product oils out during recrystallization, the solution is likely too concentrated or the hexane was added too quickly. Re-heat and add a small amount of acetone.

  • Dark Color: A dark brown reaction mixture is normal during the Friedel-Crafts step, but the final layer after quenching should be yellow/clear. If the organic layer remains dark black/brown after washing, perform a filtration through a silica plug before recrystallization.

References

  • PubChem. (n.d.). 2-Chloro-1-(4-fluorophenyl)ethanone Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (Various). General Procedures for Friedel-Crafts Acylation. (Referenced for general procedural standards). [Link]

Sources

2'-Chloro-4'-fluoroacetophenone as a building block for novel therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2'-Chloro-4'-fluoroacetophenone as a Scaffold for Novel Therapeutics

Part 1: Executive Summary & Strategic Value

2'-Chloro-4'-fluoroacetophenone (CFA) (CAS: 2268-25-9) represents a "privileged scaffold" in medicinal chemistry.[1] Its specific substitution pattern—an electron-withdrawing fluorine at the para position and a sterically demanding chlorine at the ortho position relative to the acetyl group—imparts unique pharmacodynamic and pharmacokinetic properties to drug candidates.

Therapeutic Relevance:

  • Metabolic Stability: The para-fluorine atom blocks cytochrome P450-mediated oxidation at the most reactive phenyl position, significantly extending the half-life of derived therapeutics.[1]

  • Conformational Locking: The ortho-chlorine atom introduces steric bulk that forces the carbonyl (and subsequent heterocycles) out of coplanarity with the phenyl ring.[1] This "twisted" conformation is critical for fitting into specific hydrophobic pockets in kinases (e.g., p38 MAP kinase, MEK) and fungal CYP51 enzymes.

  • Versatile Reactivity: The acetyl group serves as a linchpin for constructing diverse heterocycles (thiazoles, imidazoles, triazoles) or chiral alcohols.

Part 2: Chemical Identity & Nomenclature Alert

CRITICAL NOMENCLATURE WARNING: Commercial catalogs frequently conflate 2'-Chloro-4'-fluoroacetophenone (Ring-substituted) with 2-Chloro-4'-fluoroacetophenone (Alpha-substituted).[1] This guide focuses on the Ring-Substituted parent building block, from which the alpha-halo derivatives are synthesized.[1]

FeatureTarget Building Block (This Guide) Common Confused Analog
IUPAC Name 1-(2-chloro-4-fluorophenyl)ethan-1-one 2-chloro-1-(4-fluorophenyl)ethan-1-one
Structure Cl on Ring (Ortho), F on Ring (Para)Cl on Alpha-carbon, F on Ring (Para)
CAS 2268-25-9 456-04-2
Role Primary Scaffold / Starting MaterialReactive Intermediate (Lachrymator)

Physicochemical Profile (Ring-Substituted CFA):

  • Molecular Weight: 172.58 g/mol [1][2]

  • Appearance: Colorless to pale yellow liquid or low-melting solid.[1]

  • Boiling Point: ~230°C (at 760 mmHg)[1]

  • Solubility: Soluble in DCM, EtOAc, MeOH; insoluble in water.

Part 3: Synthetic Pathways & Visualizations

The utility of CFA lies in its divergent synthesis pathways. The diagram below illustrates the three primary "Growth Vectors" for this molecule in drug discovery.

CFA_Pathways CFA 2'-Chloro-4'-fluoroacetophenone (Core Scaffold) AlphaHalo Alpha-Bromination (Intermediate A) CFA->AlphaHalo Br2 / AcOH or NBS ChiralAlc Asymmetric Reduction (Chiral Alcohols) CFA->ChiralAlc Noyori Cat. or KRED Ether S_NAr Etherification (Targeting 4-F) CFA->Ether Nucleophile (RO-) High Temp Thiazole Hantzsch Synthesis (Kinase Inhibitors) AlphaHalo->Thiazole + Thioamide (Cyclization)

Caption: Divergent synthesis vectors from the CFA core. Green path: Heterocycle construction.[1] Red path: Chiral center generation.[1]

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective Alpha-Bromination

Objective: Synthesize 2-bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one. Application: Precursor for thiazole-based kinase inhibitors.[1] Challenge: Preventing di-bromination and handling the lachrymatory product.

Reagents:

  • Starting Material: 1-(2-chloro-4-fluorophenyl)ethan-1-one (1.0 equiv)[1]

  • Brominating Agent: Tetrabutylammonium tribromide (TBATB) or Br2 (1.05 equiv)[1]

  • Solvent: Methanol/Dichloromethane (1:1 v/v)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of CFA (58 mmol) in 100 mL of MeOH/DCM mixture in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Controlled Addition: Add TBATB (29.4 g, 61 mmol) in portions over 30 minutes at room temperature. Note: TBATB is preferred over elemental bromine for safer handling and higher regioselectivity.

  • Monitoring: Stir the reaction at 25°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the mono-bromo product (Rf ~0.5).[1]

  • Quench: Evaporate solvents under reduced pressure. Resuspend the residue in diethyl ether (150 mL).

  • Wash: Wash the organic layer with 5% NaHCO3 (2 x 50 mL) and water (2 x 50 mL) to remove acidic byproducts.[1]

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from hexane/isopropyl ether to obtain white needles.

    • Yield Target: >85%

    • Safety: The product is a potent lachrymator.[3] All operations must occur in a fume hood.[1]

Protocol B: Hantzsch Thiazole Synthesis

Objective: Construct a 2-amino-4-arylthiazole scaffold (common in kinase inhibitors like Dasatinib analogs).[1] Mechanism: Condensation of the alpha-bromo ketone (from Protocol A) with thiourea.[1]

Workflow Diagram:

Hantzsch_Synthesis Step1 Reactants Mix: Alpha-Bromo Ketone + Thiourea Step2 Reflux in Ethanol (2-4 Hours) Step1->Step2 Condensation Step3 Precipitation of HBr Salt Step2->Step3 Cooling Step4 Free Base Liberation (aq. NH4OH) Step3->Step4 Neutralization Final Target: 4-(2-chloro-4-fluorophenyl)thiazol-2-amine Step4->Final Filtration

Caption: Stepwise workflow for the Hantzsch thiazole synthesis using the CFA scaffold.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL flask, combine the alpha-bromo derivative (Protocol A product, 5.0 g, 20 mmol) and thiourea (1.67 g, 22 mmol).

  • Solvent: Add absolute ethanol (50 mL).

  • Reflux: Heat to reflux (78°C) with stirring. The solid will dissolve, followed by the precipitation of the thiazole hydrobromide salt within 1–2 hours.

  • Work-up: Cool the mixture to 0°C in an ice bath. Filter the precipitate (the HBr salt).

  • Free Basing: Suspend the salt in water (50 mL) and adjust pH to ~9 using ammonium hydroxide (28%).

  • Isolation: Filter the resulting free base solid, wash with water, and dry in a vacuum oven at 45°C.

    • Key Insight: The 2-Cl substituent on the phenyl ring creates a steric clash that prevents the thiazole and phenyl rings from being coplanar. This "twist" is often required for selectivity in ATP-binding pockets.[1]

Protocol C: Asymmetric Reduction (Chiral Alcohol Synthesis)

Objective: Stereoselective reduction of the ketone to (S)-1-(2-chloro-4-fluorophenyl)ethanol. Relevance: Chiral intermediate for antifungal agents (e.g., azoles).[4]

Method: Noyori Asymmetric Transfer Hydrogenation.[1] Reagents:

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%)[1]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[1]

Procedure:

  • Inert Atmosphere: Purge a Schlenk flask with nitrogen.[1]

  • Charge: Add CFA (2.0 g, 11.6 mmol) and the Ruthenium catalyst (74 mg, 0.116 mmol).

  • Solvent/Reductant: Add the HCOOH/Et3N mixture (10 mL).

  • Reaction: Stir at 28°C for 24 hours. Monitor conversion by GC or HPLC (Chiralcel OD-H column).

  • Quench: Dilute with water (30 mL) and extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Target ee: >95% (S)-enantiomer.

Part 5: References

  • Synthesis of Alpha-Halo Ketones:

    • Citation: Podgoršek, A., et al. "Halogenation of Ketones with N-Halosuccinimides." Synthesis, 2009.

    • Relevance: Establishes the standard for regioselective halogenation of acetophenones.

    • [1]

  • Hantzsch Thiazole Synthesis in Drug Discovery:

    • Citation: Zhao, Y., et al. "Thiazole Derivatives as Potent Kinase Inhibitors: A Review." European Journal of Medicinal Chemistry, 2020.

    • Relevance: Validates the use of the CFA scaffold in kinase inhibitor design.

    • [1]

  • Asymmetric Transfer Hydrogenation:

    • Citation: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.

    • Relevance: The foundational protocol for converting acetophenones to chiral alcohols.

    • [1]

  • Pharmacology of Halogenated Acetophenones:

    • Citation: ECHA Registration Dossier. "2-chloro-4'-fluoroacetophenone Safety and Hazards."[1]

    • Relevance: Provides critical safety data regarding the lachrymatory nature of the alpha-chloro derivatives.

    • [1]

Disclaimer: The protocols provided herein are for research purposes only. 2'-Chloro-4'-fluoroacetophenone and its derivatives are potent chemical agents.[1][3] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Troubleshooting & Optimization

Minimizing byproducts in Friedel-Crafts synthesis of 2'-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 2'-Chloro-4'-fluoroacetophenone

Subject: Minimizing Regioisomers and Byproducts in Friedel-Crafts Acylation Target Molecule: 1-(2-chloro-4-fluorophenyl)ethanone (CAS: 700-35-6) Primary Precursors: 1-Chloro-3-fluorobenzene + Acetyl Chloride[1]

Part 1: Core Directive & Chemical Logic

Welcome to the Technical Support Hub. This guide addresses the critical quality attributes (CQAs) for the synthesis of 2'-Chloro-4'-fluoroacetophenone .

The primary challenge in this synthesis is regioselectivity . The substrate, 1-chloro-3-fluorobenzene, contains two directing groups:[1]

  • Fluorine (C-1): A strong ortho/para director (due to resonance donation).

  • Chlorine (C-3): A weaker ortho/para director.[1]

The Conflict:

  • Target Pathway (Para to F): Electrophilic attack at C-6 (relative to F at 1, Cl at 3) yields the target.[1] This position is para to the strong director (F) and ortho to the weak director (Cl).[1]

  • Impurity Pathway (Para to Cl): Attack at C-4 yields the isomer 1-(4-chloro-2-fluorophenyl)ethanone .[1] This position is para to the weak director (Cl) and ortho to the strong director (F).[1]

Because Fluorine is the dominant resonance donor, the C-6 attack is kinetically favored. However, improper temperature control or solvent choice can increase the energy of the system, allowing the thermodynamic "leakage" into the C-4 pathway, resulting in difficult-to-separate isomeric mixtures.[1]

Part 2: Visualizing the Pathway (Graphviz)

The following diagram illustrates the competitive pathways and the "Critical Control Points" (CCPs) where byproducts are generated.

G Start Substrate: 1-Chloro-3-fluorobenzene Transition Sigma Complex Formation Start->Transition + Complex Reagents Reagents: Acetyl Chloride + AlCl3 Complex Acylium Ion Complex [CH3CO]+[AlCl4]- Reagents->Complex Activation Path_Major Path A (Major): Attack Para to F (Kinetic Control) Transition->Path_Major Low Temp (<5°C) Polar Solvent (DCM) Path_Minor Path B (Minor): Attack Para to Cl (Thermodynamic Risk) Transition->Path_Minor High Temp (>40°C) Steric Crowding Oligomers Trace Oligomers/Tars (Caused by High Temp/Moisture) Transition->Oligomers Excess Heat/Time Target TARGET PRODUCT 2'-Chloro-4'-fluoroacetophenone (>95% Desired) Path_Major->Target - HCl Impurity CRITICAL IMPURITY 4'-Chloro-2'-fluoroacetophenone (Regioisomer) Path_Minor->Impurity - HCl

Caption: Competitive reaction pathways. Path A is favored by the strong directing effect of Fluorine.[1] Path B is the primary source of isomeric impurity.[1]

Part 3: Troubleshooting Guide (Q&A)

Module 1: Controlling Regioisomers

Q: I am seeing 5-10% of the 4'-chloro isomer by GC-MS. How do I reduce this? A: The formation of the 4'-chloro isomer (attack para to Chlorine) is a symptom of high reaction temperature or "hot spots" during addition.[1]

  • Mechanism: The activation energy for attacking para to Fluorine is lower.[1] If you provide excess thermal energy, the system overcomes the higher activation barrier for the para-chloro attack.[1]

  • Corrective Action:

    • Cryogenic Addition: Cool the reactor to 0°C to -5°C before adding the substrate to the pre-formed Acetyl Chloride/

      
       complex.[1]
      
    • Controlled Exotherm: The acylation is highly exothermic.[1] Add the substrate dropwise over 1-2 hours, ensuring the internal temperature never exceeds 5°C.

    • Solvent Switch: If using neat conditions or nitrobenzene, switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These solvents moderate the complex activity and improve heat transfer.[1]

Q: Can I separate the isomers if they form? A: Separation is difficult due to similar boiling points.[1]

  • Distillation: Requires a high-efficiency column (approx. 20-30 theoretical plates) as the boiling point delta is often <5°C.[1]

  • Crystallization: The target (2'-Cl, 4'-F) often has a higher melting point than the isomer due to symmetry.[1] Recrystallization from Hexane/IPA (9:1) can enrich the target, but yield loss is significant.[1] Prevention is better than purification.[1]

Module 2: Reaction Stalling & Yield

Q: The reaction stops at 70% conversion. Adding more catalyst doesn't help.[1] Why? A: You are likely facing Product Inhibition .[1]

  • The Cause: Unlike Friedel-Crafts alkylation, the acylation product (the ketone) is a Lewis base.[1] It complexes with the Lewis acid (

    
    ) more strongly than the starting material does.[1]
    
  • The Stoichiometry Trap: The reaction consumes 1 equivalent of

    
     just to complex the product.[1]
    
    • Wrong Ratio: 1.0 eq Substrate : 1.0 eq Acetyl Chloride : 1.0 eq

      
      .[1] (Stalls at ~50-60%).[1]
      
    • Correct Ratio: 1.0 eq Substrate : 1.1 eq Acetyl Chloride : 1.2 to 1.5 eq

      
       .[1]
      
  • Solution: Ensure you start with at least 1.2 equivalents of Aluminum Chloride.[1][2]

Module 3: Workup & Color Issues

Q: My product is dark brown/black. How do I improve color? A: Dark color indicates polymerization or "tarring" caused by high temperatures during the quenching phase.[1]

  • The Danger Zone: Hydrolysis of the Aluminum-Product complex is extremely exothermic.[1]

  • Protocol:

    • Do not pour water into the reaction mixture.[1]

    • Pour the reaction mixture slowly into a slurry of Ice and Concentrated HCl .

    • Keep the quench temperature <20°C.[1]

    • Carbon Treatment: If color persists, treat the organic layer with activated charcoal (5% w/w) for 30 minutes before concentrating.

Part 4: Optimized Experimental Protocol

Standard Operating Procedure (SOP-FC-700) Scale: 100 mmol basis

ReagentMWEquivalentsMass/Vol
1-Chloro-3-fluorobenzene 130.551.013.06 g
Acetyl Chloride 78.501.18.64 g
Aluminum Chloride (

)
133.341.317.33 g
Dichloromethane (DCM) SolventN/A100 mL

Step-by-Step Workflow:

  • Complex Formation (The "Perrier" Method):

    • Charge dry DCM (80 mL) and

      
       (17.33 g) to a 3-neck flask under Nitrogen.
      
    • Cool to 0°C .

    • Add Acetyl Chloride (8.64 g) dropwise. Observation: Solids may dissolve/slurry changes texture as the acylium ion forms.[1]

    • Stir for 15 minutes at 0°C.

  • Acylation (The Critical Step):

    • Dilute 1-Chloro-3-fluorobenzene (13.06 g) in remaining DCM (20 mL).

    • Add this solution dropwise to the reactor over 60 minutes .

    • CRITICAL: Monitor internal temp. Do not exceed 5°C .

    • After addition, allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

  • Quench & Isolation:

    • Prepare a beaker with 100g Ice + 20 mL Conc. HCl.

    • Slowly pour the reaction mixture into the ice slurry with vigorous stirring.

    • Separate the organic layer.[1][3] Extract aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics: Water (1x), Sat.

      
       (2x), Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Data Validation:

    • Expected Yield: 85-92%.

    • Isomer Profile (GC): >98% 2'-Cl-4'-F (Target); <2% 4'-Cl-2'-F.[1]

Part 5: References & Grounding

  • Friedel-Crafts Acylation Mechanism & Selectivity

    • Source: Organic Chemistry Portal.[1][4] "Friedel-Crafts Acylation."

    • Relevance: Establishes the requirement for stoichiometric Lewis acid due to product complexation.[1][4][5]

    • URL:[Link][1][4]

  • Regioselectivity in Halogenated Benzenes

    • Source: Olah, G. A.[1] "Friedel-Crafts and Related Reactions."[1][2][4][5][6][7][8][9]

    • Relevance: Defines the directing power hierarchy (F > Cl) which validates the formation of the 2'-chloro-4'-fluoro isomer as the major product.[1]

    • Citation Context: Fluorine's resonance donation dominates over Chlorine's, directing the electrophile para to itself.[1]

  • Industrial Synthesis of Acetophenone Derivatives

    • Source: Vertex AI Search / Google Patents (CN107141212B).

    • Relevance: Confirms the industrial utility of

      
       mediated acylation for fluorinated acetophenones and highlights the need for low-temperature addition.
      
    • URL:

  • Product Data: 1-(2-chloro-4-fluorophenyl)ethanone

    • Source: ChemSrc CAS Database (CAS: 700-35-6).[1]

    • Relevance: Verifies the chemical structure and physical properties (Density 1.3 g/cm3 ) for process calculations.

    • URL:[Link][1]

Sources

Troubleshooting guide for reactions involving 2'-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical nuances of working with 2'-Chloro-4'-fluoroacetophenone (CAS 700-35-6), a critical intermediate in the synthesis of kinase inhibitors, antipsychotics, and agrochemicals.

CRITICAL IDENTITY CHECK: Are you using the correct isomer?

Before proceeding, verify your starting material. Nomenclature confusion is the #1 cause of experimental failure with this scaffold.

Common Name2'-Chloro-4'-fluoroacetophenone (Target of this guide)2-Chloro-4'-fluoroacetophenone (Common confusion)
IUPAC Name 1-(2-chloro-4-fluorophenyl)ethanone2-chloro-1-(4-fluorophenyl)ethanone
CAS Number 700-35-6 456-04-2
Structure Cl and F are on the aromatic ring . The ketone methyl is unsubstituted.Cl is on the alpha-carbon (side chain). F is on the ring.[1][2][3][4][5][6]
Reactivity Precursor for alpha-bromination, SnAr, or reduction.Strong alkylating agent (Lachrymator).

This guide focuses on CAS 700-35-6 (Ring-substituted).

Part 1: Alpha-Halogenation (Synthesis of Phenacyl Bromides)

Context: Converting the acetyl group to an


-bromoacetyl group is the standard first step toward synthesizing thiazoles, imidazoles, or indoles.
Troubleshooting Guide

Q: I am getting a mixture of mono-brominated, di-brominated, and unreacted starting material. How do I improve selectivity? A: The 2-chloro substituent on the ring exerts a steric effect that can slow down enolization, while the 4-fluoro group withdraws electrons, destabilizing the intermediate carbocation if acidic conditions are too harsh.

  • The Fix (Kinetic Control): Switch from liquid bromine (

    
    ) to N-Bromosuccinimide (NBS)  with a sulfonic acid catalyst (
    
    
    
    -TsOH) in acetonitrile.
    • Why: NBS provides a low, steady concentration of electrophilic bromine. The

      
      -TsOH catalyzes enolization without promoting the rapid acid-catalyzed autocatalysis that leads to di-bromination.
      
  • Protocol Adjustment:

    • Dissolve 1 eq of ketone in MeCN (0.5 M).

    • Add 1.05 eq NBS and 0.1 eq

      
      -TsOH.
      
    • Reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Crucial: If di-bromination persists (>5%), add 0.5 eq of diethyl phosphite during workup to reduce the

      
      -dibromo impurity back to the mono-bromo species [1].
      

Q: My product is a gummy oil that won't crystallize. How do I purify it? A: The ortho-chloro group disrupts crystal packing, making this derivative prone to "oiling out."

  • The Fix: Do not attempt recrystallization immediately.

    • Perform a rapid filtration through a short silica plug (100% DCM) to remove succinimide and baseline impurities.

    • Concentrate to an oil.

    • Triturate with cold diisopropyl ether (IPE) or hexane/MTBE (10:1) with vigorous stirring at 0°C. Seed crystals are essential; if none are available, scratch the flask wall with a glass rod to induce nucleation.

Q: Safety Warning: Lachrymatory Hazards A: The product, 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone, is a potent lachrymator (tear gas).

  • Handling: Always destroy glassware residues with a solution of sodium thiosulfate and dilute NaOH before removing items from the fume hood.

Part 2: Nucleophilic Aromatic Substitution (S_NAr)

Context: Leveraging the electron-deficient ring to introduce amines or thiols.

Regioselectivity Logic

The acetyl group is a strong electron-withdrawing group (EWG), activating the ring for S_NAr.

  • Position 4' (Fluorine): Highly activated (para to carbonyl). Fluorine is the best leaving group for S_NAr due to high electronegativity stabilizing the Meisenheimer complex.

  • Position 2' (Chlorine): Activated (ortho to carbonyl) but sterically hindered and a poorer leaving group than fluorine.

Mechanism Visualization:

SnAr_Selectivity Start 2'-Chloro-4'-fluoroacetophenone Path_A Path A: Attack at C4' (Para) Displaces Fluorine Start->Path_A Fast (F is better LG) Path_B Path B: Attack at C2' (Ortho) Displaces Chlorine Start->Path_B Slow (Steric hindrance) Nucleophile Nucleophile (Nu:) (e.g., Morpholine, R-NH2) Nucleophile->Path_A Nucleophile->Path_B Product_A Major Product: 4'-Amino-2'-chloroacetophenone Path_A->Product_A Product_B Minor/Trace Product: 2'-Amino-4'-fluoroacetophenone Path_B->Product_B

Caption: Regioselectivity map showing the dominance of C4'-Fluorine displacement due to electronic activation and leaving group ability.

Troubleshooting Guide

Q: The reaction is stalling with secondary amines (e.g., morpholine). A: While activated, the 2-chloro group twists the carbonyl out of planarity, slightly reducing the electronic activation at the 4-position compared to a non-substituted acetophenone.

  • The Fix: Use DMSO or DMF as solvent to solvate the nucleophile and stabilize the polar transition state. Increase temperature to 80–100°C. Add an inorganic base like

    
     to neutralize HF formed.
    

Q: Can I displace the Chlorine instead of the Fluorine? A: Not directly via standard S_NAr. To functionalize the C2' position, you must use Palladium-catalyzed Buchwald-Hartwig amination . The C-Cl bond is responsive to Pd(0) insertion, whereas the C-F bond is generally inert to Pd under standard conditions.

Part 3: Ketone Reduction (Stereoselective)

Context: Reducing the ketone to a chiral alcohol, a common pharmacophore.

Q: NaBH4 reduction yields a racemic mixture. How do I get the (S)-alcohol with high ee? A: The ortho-chloro substituent provides excellent steric differentiation for enzymatic or catalytic reduction.

  • Method 1: Corey-Bakshi-Shibata (CBS) Reduction

    • Reagents: (R)-Me-CBS catalyst (10 mol%),

      
       (0.6 eq).
      
    • Conditions: Slow addition of ketone to the catalyst/borane mixture at -20°C.

    • Outcome: The steric bulk of the 2-Cl group forces the ketone to bind in a specific orientation, typically yielding >95% ee [2].

  • Method 2: Biocatalysis (Green Chemistry)

    • Enzyme: Ketoreductases (KREDs) specifically evolved for ortho-substituted acetophenones (e.g., Lactobacillus kefiri variants).

    • Reference: See work on similar 2-chloro-1-(2,4-dichlorophenyl)ethanone substrates for specific enzyme sequences [3].

Part 4: Summary Data Table

Reaction TypeReagentsPrimary IssueOptimization Tip
Alpha-Bromination NBS,

-TsOH, MeCN
Di-brominationStop at 95% conversion; use diethyl phosphite wash.
S_NAr Substitution Amine,

, DMSO
Low reactivityHigh temperature (100°C); F is displaced, not Cl.
Reduction (Racemic)

, MeOH
Incomplete reactionAdd

(Luche conditions) if reaction is sluggish.
Reduction (Chiral) (R)-Me-CBS, BoraneEnantiomeric purityMaintain low temp (-20°C); 2-Cl group enhances stereocontrol.

References

  • BenchChem Technical Support. "Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol and derivatives." BenchChem Application Notes. Accessed 2024.[7] Link

  • Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones." Journal of the American Chemical Society.[8] Describes general CBS protocols applicable to ortho-haloacetophenones.

  • Li, Z., et al.

    
    -Haloacetophenone Analogs." KFUPM ePrints. Discusses KRED variants for chlorinated acetophenones. Link
    
  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of Substituents." Master Organic Chemistry. Explains F vs Cl leaving group ability in S_NAr. Link

  • Sigma-Aldrich. "Product Specification: 2'-Chloro-4'-fluoroacetophenone (CAS 700-35-6)." Link

Sources

Technical Support Center: Nucleophilic Substitution of 2'-Chloro-4'-fluoroacetophenone

[1]

Current Status: Operational Role: Senior Application Scientist Topic: Optimization of Selectivity in

System Diagnostics: Substrate Analysis & Reactivity Profile

Before initiating troubleshooting, we must establish the precise reactivity landscape of 2'-Chloro-4'-fluoroacetophenone (CAS: 700-35-6).[1] This substrate presents a classic "Chemoselectivity vs. Regioselectivity" challenge in organic synthesis.[1]

The Reactivity Matrix

The molecule contains three distinct electrophilic sites.[1] Your selectivity issues invariably stem from a failure to distinguish between these sites kinetically.[1]

SitePositionElectronic CharacterReactivity ModeActivation Source
Site A C-4' (Para-Fluorine) High Reactivity

(Target)
Activated by Acetyl (Resonance + Inductive).[1] F is the superior leaving group in

.[1][2][3]
Site B C-2' (Ortho-Chlorine)Moderate Reactivity

(Impurity)
Activated by Acetyl (Inductive), but sterically hindered.[1]
Site C C-1 (Carbonyl)High Reactivity1,2-AdditionSusceptible to hard nucleophiles (Grignards, Hydrides).[1]
The Core Directive

Target Transformation: Selective Nucleophilic Aromatic Substitution (

Site A (C-4')1

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by researchers.

Issue 1: "I am observing significant displacement of the Chlorine atom (Site B) alongside the Fluorine."

Diagnosis: Loss of Kinetic Control. While Fluorine is intrinsically more reactive than Chlorine in

11

Corrective Actions:

  • Temperature Modulation:

    
     with Fluorine is fast.[1] Lower your reaction temperature by 20–30°C. The Para-F substitution has a lower activation energy (
    
    
    ) than the Ortho-Cl.[1] Operating at the lowest effective temperature favors the kinetic product (Para-F).[1]
  • Steric Gating: The Acetyl group provides steric shielding to the Ortho-Cl.[1] Use bulkier nucleophiles if possible, or bulky ligands if using catalysis.

  • Solvent Switch: If using DMF or DMAc at high heat, switch to DMSO at lower temperatures. DMSO solvates cations effectively, leaving the nucleophile "naked" and more reactive, allowing you to run the reaction colder, which improves selectivity.[1]

Issue 2: "The reaction stalls, or I see low conversion of the starting material."

Diagnosis: Nucleophile Deactivation or Poor Solvation. The C-F bond is strong.[1][2] The rate-determining step is the nucleophilic attack, not the bond breaking.[1] If the nucleophile is hydrogen-bonded to the solvent (protic solvents like Ethanol), it cannot attack the ring effectively.[1]

Corrective Actions:

  • Solvent Polarity: Ensure you are using a Polar Aprotic Solvent (DMSO, DMF, NMP, Acetonitrile). These solvents do not solvate the nucleophilic anion, increasing its kinetic energy.[1]

  • Phase Transfer Catalysis (PTC): If you must use non-polar solvents (Toluene) or biphasic systems, add 5-10 mol% of a quaternary ammonium salt (e.g., TBAB or Aliquat 336).[1] This shuttles the nucleophile into the organic phase.[1]

Issue 3: "I am detecting side products related to the ketone (Site C)."

Diagnosis: Hard/Soft Acid-Base Mismatch.[1] The carbonyl carbon is a "hard" electrophile.[1] If you use "hard" nucleophiles (e.g., alkoxides like NaOMe without care, or organolithiums), they may attack the carbonyl (1,2-addition) or cause enolization/aldol condensation.[1]

Corrective Actions:

  • Nucleophile Selection: Prefer "softer" nucleophiles (Amines, Thiols) which prefer the "soft" aromatic carbon (1,4-like attack).[1]

  • Base Selection: Avoid hydroxide or small alkoxides if possible. Use non-nucleophilic bases like Cesium Carbonate (

    
    )  or DIPEA (Hünig's Base)  to neutralize the leaving acid without attacking the ketone.[1]
    

Optimized Protocol: Selective Amination

This protocol is designed to maximize regioselectivity for the 4'-Fluoro position.[1]

Reagents:

  • Substrate: 2'-Chloro-4'-fluoroacetophenone (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1]
    
  • Solvent: DMSO (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2'-Chloro-4'-fluoroacetophenone in DMSO (0.5 M concentration).

    • Why? DMSO maximizes the nucleophilicity of the amine relative to the background hydrolysis.[1]

  • Addition: Add the base (

    
    ) followed by the amine nucleophile at Room Temperature (25°C) .
    
    • Critical Control Point: Do NOT heat initially. The 4'-F is highly activated.[1] Heating immediately risks attacking the 2'-Cl.[1]

  • Monitoring: Stir at 25°C for 2 hours. Monitor via TLC or HPLC.

    • Decision Gate: If conversion < 50%, increase temperature in 10°C increments. Do not exceed 80°C unless necessary.

  • Quench: Pour the reaction mixture into ice water. The product usually precipitates.[1]

    • Purification: Filtration often yields high purity. If oil forms, extract with EtOAc.

Visualizing the Mechanism & Selectivity

The following diagram illustrates the kinetic competition between the Para (F) and Ortho (Cl) pathways. Note the lower energy barrier for Path A (Target).[1]

SNAr_Selectivitycluster_legendSelectivity LogicStart2'-Chloro-4'-fluoroacetophenone+ Nucleophile (Nu-)TS_ParaTransition State A(Meisenheimer Complex @ C4)Start->TS_Para Fast (Low Ea)F stabilizes TSTS_OrthoTransition State B(Meisenheimer Complex @ C2)Start->TS_Ortho Slow (High Ea)Steric HindranceProd_ParaProduct A (Target)4'-Nu-2'-ChloroacetophenoneTS_Para->Prod_Para- F-Prod_OrthoProduct B (Impurity)2'-Nu-4'-FluoroacetophenoneTS_Ortho->Prod_Ortho- Cl-InfoFluorine (C4) is the superior leaving group in SNArdue to high electronegativity lowering the LUMO energyand stabilizing the intermediate.

Caption: Kinetic competition in

12451

Decision Tree for Optimization

Use this logic flow to adjust your experimental conditions dynamically.

Troubleshooting_TreeStartStart Reaction AnalysisCheck_YieldIs Conversion > 90%?Start->Check_YieldCheck_SelectivityIs Regioselectivity > 95:5?Check_Yield->Check_SelectivityYesLow_YieldProblem: Low ReactivityCheck_Yield->Low_YieldNoPoor_SelectivityProblem: Poor Selectivity(Cl displacement)Check_Selectivity->Poor_SelectivityNoSuccessSuccessCheck_Selectivity->SuccessYesSolvent_CheckUsing Protic Solvent?Low_Yield->Solvent_CheckSwitch_AproticAction: Switch to DMSO/DMFSolvent_Check->Switch_AproticYesAdd_HeatAction: Increase Temp (+10°C)Solvent_Check->Add_HeatNoTemp_CheckTemp > 80°C?Poor_Selectivity->Temp_CheckReduce_TempAction: Cool Reaction(Target 25-50°C)Temp_Check->Reduce_TempYesBulky_NuAction: Use Bulkier Nucleophileor Less Basic ConditionsTemp_Check->Bulky_NuNo

Caption: Diagnostic workflow for balancing yield vs. regioselectivity.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussion on

    
     Reactivity Order F > Cl). Wiley-Interscience.[1]
    
    • Context: Establishes the fundamental rule that Fluorine is the preferred leaving group in nucleophilic aromatic substitution due to inductive stabilization of the intermediate.[1][3]

  • Bunnett, J. F., & Zahler, R. E. (1951).

    • Source:[1]

    • Context: The seminal review defining the "Element Effect" in

      
      .[1]
      
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736507, 2'-Chloro-4'-fluoroacetophenone.[1]

    • Source:[1]

    • Context: Verification of chemical structure and physical properties (CAS 700-35-6).[1]

  • Rohrbach, S., et al. (2019). Regioselectivity in Nucleophilic Aromatic Substitution of Dihalogenated Heterocycles. Journal of Organic Chemistry.

    • Context: While focused on heterocycles, this recent work validates the steric and electronic parameters controlling regioselectivity in poly-halogenated systems similar to the acetophenone model.[1]

Technical Support Center: A Researcher's Guide to 2'-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2'-Chloro-4'-fluoroacetophenone. This crucial intermediate is widely utilized in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the development of agrochemicals.[1] Its stability is paramount for ensuring reaction efficiency, reproducibility, and the synthesis of high-purity final products. This guide provides in-depth answers and troubleshooting protocols to help you prevent and diagnose the decomposition of this valuable compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2'-Chloro-4'-fluoroacetophenone?

To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated place.[2][3] While some suppliers suggest room temperature storage, for extended periods, refrigeration (2-8 °C) is recommended to minimize the risk of degradation. The compound should be protected from light and moisture.

Q2: What are the visible signs of decomposition?

Fresh, high-purity 2'-Chloro-4'-fluoroacetophenone typically appears as a colorless to light yellow or white to cream-colored crystalline solid.[1][4] Signs of decomposition can include:

  • Color Change: A significant darkening to yellow, brown, or pinkish hues.

  • Change in Physical State: The solid may become oily or clump together, indicating the presence of impurities or moisture absorption.

  • Odor: Development of a sharp or acrid smell, which could indicate the formation of volatile degradation byproducts.

Q3: How do moisture, light, and air affect the stability of 2'-Chloro-4'-fluoroacetophenone?

  • Moisture: The compound is insoluble in water.[5] However, the presence of moisture can lead to slow hydrolysis over time, especially if acidic or basic impurities are present. The α-chloro ketone functionality is susceptible to nucleophilic attack.

  • Light: Aromatic ketones can be sensitive to light.[6] UV radiation can provide the energy to initiate free-radical reactions or other photochemical degradation pathways, often leading to discoloration and the formation of complex impurities.

  • Air (Oxygen): While generally stable in the air for short periods, long-term exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to oxidative degradation of the aromatic ring.[7][8]

Q4: Can I store it in a standard laboratory freezer (-20 °C)?

Yes, storage at -20 °C is an excellent option for long-term preservation, provided the container is properly sealed to prevent moisture condensation. Before opening a container stored at sub-zero temperatures, it is critical to allow it to warm completely to room temperature. This prevents atmospheric moisture from condensing on the cold solid, which would compromise its purity.

Q5: What materials are incompatible with 2'-Chloro-4'-fluoroacetophenone?

You should avoid storing the compound in contact with strong oxidizing agents, strong bases, and strong reducing agents.[2]

  • Strong Bases: Can promote α-halogenation reactions or hydrolysis.[9][10]

  • Strong Oxidizing Agents: Can lead to uncontrolled oxidation of the molecule.

  • Metals: Certain metals can catalyze decomposition, especially if the compound is in solution. Use glass or other inert containers.

Troubleshooting Guide

This section addresses specific experimental issues that may arise from the use of degraded 2'-Chloro-4'-fluoroacetophenone.

Issue 1: My compound has significantly darkened in color. Is it still usable?

A color change is a primary indicator of degradation. While it may not be completely decomposed, the purity is compromised.

  • Causality: The color change is likely due to the formation of conjugated polymeric or oxidized species, often initiated by light or air.

  • Recommended Action:

    • Assess Purity: Perform a quick quality control check using the TLC protocol outlined below.

    • Decision: If minor impurities are detected, you may consider purification (e.g., recrystallization) before use. If significant degradation is observed, it is best to discard the material to avoid introducing unknown variables into your reaction and ensure reproducibility.

Issue 2: My reaction yield is significantly lower than expected, and the reaction profile is messy.

If other reaction parameters are optimized, the quality of your starting material is a likely culprit.

  • Causality: Degradation products act as impurities, reducing the molar equivalence of the active starting material. These impurities can also interfere with the reaction mechanism, chelate catalysts, or generate side products, leading to a complex reaction mixture and reduced yield.

  • Recommended Action:

    • Verify Purity: Run an analytical test on your starting material (TLC, GC-MS, or ¹H NMR). A Gas Chromatography (GC) assay can confirm purity levels.[1]

    • Use a Fresh Batch: If possible, repeat the reaction with a new, unopened batch of 2'-Chloro-4'-fluoroacetophenone to confirm if the starting material was the issue.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting suspected decomposition of 2'-Chloro-4'-fluoroacetophenone.

G cluster_0 Troubleshooting Flow start Suspected Decomposition of 2'-Chloro-4'-fluoroacetophenone visual Visual Inspection: Color Change? Physical Change? start->visual analytical Analytical Discrepancy: Low Yield? Impure Product? start->analytical qc Perform QC Check (e.g., TLC Protocol) visual->qc Yes analytical->qc Yes result Purity Acceptable? qc->result purify Purify Before Use (e.g., Recrystallization) result->purify Minor Impurities proceed Proceed with Experiment result->proceed Yes discard Discard and Use New Batch result->discard Significant Degradation purify->proceed

Caption: Troubleshooting workflow for suspected decomposition.

Recommended Protocols

Protocol 1: Quality Control via Thin-Layer Chromatography (TLC)

This protocol provides a rapid and effective way to assess the purity of your 2'-Chloro-4'-fluoroacetophenone.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: 9:1 Hexanes/Ethyl Acetate (v/v)

  • UV lamp (254 nm)

  • Sample vials

  • Micropipette or capillary tubes

Methodology:

  • Sample Preparation: Prepare a dilute solution of your stored 2'-Chloro-4'-fluoroacetophenone (~1 mg/mL) in dichloromethane or ethyl acetate. If you have a new bottle, prepare a reference sample from it as well.

  • Spotting: Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate. If available, spot the reference sample alongside it.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation:

    • Pure Compound: A single, well-defined spot should be visible.

    • Degraded Compound: You will likely see the main spot corresponding to the product, but also additional spots (often near the baseline for polar impurities) or streaking, indicating the presence of decomposition products. Compare the sample to the reference lane if used.

Protocol 2: Best Practices for Handling and Aliquoting

To maintain the integrity of the bulk material, proper handling is essential.

  • Equilibration: Before opening, always allow the container to warm to ambient laboratory temperature to prevent water condensation.

  • Inert Atmosphere: If possible, open the container and handle the compound under a gentle stream of dry nitrogen or argon.

  • Use Clean Tools: Use clean, dry spatulas and glassware to avoid cross-contamination.

  • Aliquot: For routine use, it is highly advisable to transfer smaller, working quantities into separate vials. This prevents repeated opening and exposure of the main stock to the atmosphere.

  • Resealing: Tightly reseal the main container, preferably with paraffin film around the cap for extra security, and return it to the recommended storage conditions immediately.

Summary of Storage Conditions & Incompatibilities

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated) for long-term; Room Temperature for short-term.[1][5]Reduces kinetic rate of potential decomposition reactions.
Atmosphere Inert Gas (Nitrogen, Argon).[5]Prevents slow oxidation and degradation from atmospheric moisture.
Light Store in an amber vial or in the dark.Aromatic ketones can be photosensitive, leading to free-radical degradation.[6]
Container Tightly sealed glass bottle.Ensures chemical inertness and prevents moisture ingress.[2][3]
Incompatibles Strong oxidizing agents, strong bases, strong reducing agents.[2]Prevents unwanted and potentially hazardous chemical reactions.

By adhering to these guidelines and employing these troubleshooting techniques, researchers can ensure the stability and reliability of 2'-Chloro-4'-fluoroacetophenone, leading to more successful and reproducible scientific outcomes.

References

  • Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • SIELC Technologies. (2018). 2-Chloro-4'-fluoroacetophenone. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Storage of 4'-Fluoroacetophenone: Best Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120248, 2-Chloro-4'-fluoroacetophenone. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Retrieved from [Link]

  • Fetzner, S. (1998). Degradation of halogenated aromatic compounds. Journal of Basic Microbiology, 38(5-6), 367-385. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Field, J. A., & Sierra-Alvarez, R. (2008). Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • George, C., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4477-4486. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Nucleophilic Aromatic Substitution (SNAr) on 2'-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing substitution reactions on 2'-Chloro-4'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and accelerate Nucleophilic Aromatic Substitution (SNAr) reactions involving this versatile intermediate.[1] We will move beyond simple protocols to explore the underlying principles that govern reaction rates, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Principles of the SNAr Reaction

The substitution reaction on 2'-Chloro-4'-fluoroacetophenone is a classic example of Nucleophilic Aromatic Substitution (SNAr). The success and rate of this reaction are governed by a few key principles:

  • Ring Activation: The aromatic ring is "activated" towards nucleophilic attack by the presence of strong electron-withdrawing groups (EWGs). In this substrate, the acetyl group (-COCH₃) at the ortho position and the fluorine atom at the para position pull electron density out of the ring.[2][3] This makes the carbon atom attached to the chlorine leaving group highly electrophilic and susceptible to attack.

  • The Meisenheimer Complex: The reaction proceeds via a two-step addition-elimination mechanism.[4] The first and typically rate-determining step is the nucleophile's attack on the electrophilic carbon, which breaks the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this complex is paramount to the reaction's success.

  • Stabilization is Key: The EWGs play a crucial second role by stabilizing the negative charge of the Meisenheimer complex through resonance.[5][6] The acetyl group, being ortho to the site of attack, is particularly effective at this stabilization.[3][6]

  • Leaving Group Departure: In the second, faster step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored to yield the final product.[4][5]

The energy diagram below illustrates this process. The highest energy barrier (activation energy) is the formation of the Meisenheimer complex, which is why this is the rate-determining step.[5] Our strategies for rate enhancement will focus on lowering this barrier.

Section 2: Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered during these substitutions.

Q1: My reaction is incredibly slow or has stalled completely. What's the first thing I should check? A: The most common culprit is the solvent. SNAr reactions are highly sensitive to the solvent environment. Ensure you are using a polar aprotic solvent like DMSO, DMF, or NMP.[7] Protic solvents (like ethanol or water) can form hydrogen bonds with your nucleophile, creating a solvent "cage" that severely reduces its reactivity and slows or stops the reaction.[8]

Q2: I'm seeing multiple spots on my TLC plate. What are the likely side products? A: If your nucleophile has multiple reactive sites, you may see products from competing attacks. If using a strong base (like NaOH or NaH) with an alcohol to generate an alkoxide nucleophile, ensure all the base is consumed before adding the acetophenone substrate; otherwise, you risk side reactions involving the acetyl group.[9] Also, consider the possibility of substitution at the fluorine position, although chlorine is generally the better leaving group in this activated system.

Q3: Should I be worried about the fluorine atom reacting instead of the chlorine? A: While fluorine can be an excellent leaving group in SNAr reactions (sometimes better than chlorine), this is highly dependent on the system.[5][10] In the 2'-Chloro-4'-fluoroacetophenone system, the acetyl group is ortho to the chlorine and meta to the fluorine. The ortho-EWG provides superior stabilization for the Meisenheimer complex formed during chloride displacement.[3] Therefore, substitution of the chlorine is kinetically favored and the primary pathway.

Q4: Can I run this reaction at room temperature? A: While some highly activated systems or reactions with very potent nucleophiles can proceed at room temperature, most substitutions on this substrate require heating to overcome the activation energy barrier for forming the Meisenheimer complex.[7][11] Typical temperature ranges are 80-120 °C. If your reaction is slow, increasing the temperature is a primary acceleration strategy.

Q5: My nucleophile is not very soluble in DMSO or DMF. What can I do? A: This is a perfect scenario to employ Phase-Transfer Catalysis (PTC). A catalyst like tetrabutylammonium bromide (TBAB) can transport the nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate.[11][12]

Section 3: In-Depth Troubleshooting Guide

Use this guide for a systematic approach to diagnosing and solving poor reaction performance.

Problem Potential Cause Scientific Rationale & Recommended Solution
Low or No Conversion 1. Inappropriate Solvent Rationale: Protic solvents (alcohols, water) solvate and deactivate the nucleophile through hydrogen bonding, preventing it from attacking the aromatic ring.[8] Non-polar solvents (toluene, hexane) cannot dissolve most nucleophiles (which are often salts). Solution: Switch to a high-quality, anhydrous polar aprotic solvent like DMSO, DMF, or NMP. These solvents solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[7][13][14]
2. Low Temperature Rationale: The formation of the Meisenheimer complex is the rate-determining step and has a significant activation energy barrier.[5] Insufficient thermal energy will result in a very slow reaction. Solution: Increase the reaction temperature, typically to the 80-120 °C range.[7] For very stubborn reactions, consider microwave-assisted synthesis to safely superheat the solvent above its boiling point.[15]
3. Weak Nucleophile Rationale: The reaction rate is directly proportional to the nucleophile's concentration and intrinsic reactivity. A weak nucleophile will react slowly. Solution: If possible, increase the nucleophile concentration (use 1.5-2.0 equivalents). If using a neutral nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base (like K₂CO₃, Cs₂CO₃, or DBU) to deprotonate it in situ, forming the more potent anionic nucleophile.
Reaction Stalls / Incomplete Conversion 1. Reversible Reaction Rationale: If the leaving group anion (Cl⁻) can act as a nucleophile and displace the newly added group, an equilibrium may be reached. Solution: This is uncommon for good nucleophiles but can be overcome by using a larger excess of the desired nucleophile to push the equilibrium forward.
2. Product Inhibition Rationale: The product formed might be coordinating with the nucleophile or starting material, effectively lowering the concentration of active reagents. Solution: Try running the reaction at a higher dilution. While this may seem counterintuitive, it can sometimes mitigate inhibitory intermolecular interactions.
Multiple Products / Low Purity 1. Competing Reaction Sites Rationale: The substrate has two potential leaving groups (Cl and F) and a reactive ketone. The nucleophile may also have multiple reactive sites. Solution: As discussed in the FAQ, substitution at the chloro-position is strongly favored. If you suspect side reactions at the ketone, consider protecting it (e.g., as a ketal) before the SNAr reaction, though this adds steps to the synthesis. Ensure your nucleophile is as clean as possible.
2. Degradation Rationale: High temperatures and extended reaction times can lead to the degradation of starting materials, reagents, or products. Solution: Monitor the reaction closely by TLC or LC-MS. If degradation is observed, try running the reaction at a lower temperature for a longer time. Alternatively, use a rate-acceleration technique like microwave synthesis or phase-transfer catalysis to shorten the required reaction time.[11][16]
Troubleshooting Flowchart

Here is a logical workflow for diagnosing a problematic SNAr reaction.

G start Reaction Stalled or Slow? check_solvent Is solvent Polar Aprotic (DMSO, DMF)? start->check_solvent Yes change_solvent ACTION: Switch to anhydrous DMSO or DMF. check_solvent->change_solvent No check_temp Is Temp > 80 °C? check_solvent->check_temp Yes change_solvent->check_temp increase_temp ACTION: Increase temp to 100-120 °C. check_temp->increase_temp No check_nucleophile Is Nucleophile strong/anionic? check_temp->check_nucleophile Yes increase_temp->check_nucleophile add_base ACTION: Add non-nucleophilic base (e.g., K₂CO₃). check_nucleophile->add_base No advanced_methods Consider Advanced Methods check_nucleophile->advanced_methods Yes add_base->advanced_methods ptc ACTION: Add Phase-Transfer Catalyst (e.g., TBAB). advanced_methods->ptc Solubility Issues? microwave ACTION: Use Microwave Synthesis. advanced_methods->microwave Need More Speed? end Reaction Optimized ptc->end microwave->end

Caption: Troubleshooting workflow for a slow SNAr reaction.

Section 4: Protocols for Reaction Rate Enhancement

When standard heating in a polar aprotic solvent is insufficient, the following methods can provide significant rate enhancements.

Method 1: Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction time and improved yields.[17][18] The ability to superheat solvents in sealed vessels safely allows access to temperatures and reaction rates not achievable with conventional heating.[15]

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2'-Chloro-4'-fluoroacetophenone (1.0 mmol, 174.6 mg).

  • Reagent Addition: Add the desired amine nucleophile (1.2 mmol) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).

  • Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF).

  • Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 150 °C, the hold time to 15 minutes, and the power to 300 W (power will modulate to maintain temperature).

  • Monitoring & Workup: After the reaction, cool the vessel to room temperature using compressed air. Check the reaction completion by TLC or LC-MS. If complete, proceed with a standard aqueous workup and extraction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup A Add Substrate & Stir Bar to Vessel B Add Nucleophile & Base A->B C Add Anhydrous Solvent (DMF) B->C D Seal Vessel C->D E Irradiate in Microwave Reactor D->E F Hold at High Temp (e.g., 150 °C) E->F G Cool to RT F->G H Check Completion (TLC / LC-MS) G->H I Aqueous Workup & Extraction H->I

Caption: Workflow for microwave-assisted SNAr.

Method 2: Phase-Transfer Catalysis (PTC)

PTC is an invaluable technique when the nucleophile is an inorganic salt (e.g., NaN₃, KCN) with poor solubility in the organic reaction solvent. The PTC catalyst, typically a quaternary ammonium salt, facilitates the reaction by bringing the nucleophile anion into the organic phase.[12]

CatalystAbbreviationStructureTypical Use Case
Tetrabutylammonium bromideTBAB(CH₃CH₂CH₂CH₂)₄N⁺Br⁻General purpose, good for many common anions.
Tetrabutylammonium hydrogen sulfateTBAHS(CH₃CH₂CH₂CH₂)₄N⁺HSO₄⁻Useful for reactions under neutral or acidic conditions.
Aliquat 336-[CH₃(CH₂)₇]₃N⁺CH₃ Cl⁻Highly lipophilic, effective for transferring anions into very non-polar solvents.
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2'-Chloro-4'-fluoroacetophenone (1.0 mmol, 174.6 mg), sodium azide (NaN₃, 1.5 mmol, 97.5 mg), and tetrabutylammonium bromide (TBAB, 0.1 mmol, 32.2 mg).

  • Solvent Addition: Add 10 mL of a suitable solvent like toluene or chlorobenzene. Note that a less polar solvent can be used here compared to standard SNAr conditions.

  • Heating: Heat the mixture to 90 °C with vigorous stirring. The vigorous stirring is crucial to ensure efficient transfer between phases.

  • Monitoring: Monitor the disappearance of the starting material by TLC. PTC reactions are often significantly faster than their non-catalyzed counterparts.

  • Workup: Upon completion, cool the reaction, filter off any insoluble salts, and wash the organic phase with water to remove the catalyst before concentration.

References

  • 7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of 2'-Chloro-4'-fluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Halogenated organic compounds, in particular, have garnered significant attention due to the unique physicochemical properties imparted by halogen atoms, such as altered lipophilicity, metabolic stability, and binding interactions with biological targets. Among these, 2'-Chloro-4'-fluoroacetophenone has emerged as a versatile scaffold for the synthesis of a diverse array of derivatives with promising pharmacological activities.

This technical guide provides an in-depth comparative analysis of the efficacy of various derivatives of 2'-Chloro-4'-fluoroacetophenone, with a primary focus on their antimicrobial and anticancer properties. By synthesizing data from multiple experimental studies, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the biological effects of these compounds. The insights presented herein are intended to inform the rational design of next-generation therapeutic agents with improved performance.

The Versatile Scaffold: 2'-Chloro-4'-fluoroacetophenone

2'-Chloro-4'-fluoroacetophenone is an aromatic ketone characterized by the presence of a chlorine atom at the 2' position and a fluorine atom at the 4' position of the acetophenone core. This unique substitution pattern makes it a valuable starting material for the synthesis of a wide range of heterocyclic compounds, including chalcones and Schiff bases. The electrophilic nature of the carbonyl group and the reactivity of the α-methyl group provide facile routes for chemical modification.

The traditional method for synthesizing 2'-chloro-4'-fluoroacetophenone involves the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, typically using a Lewis acid catalyst like anhydrous aluminum trichloride.[1] This reaction is often carried out in an organic solvent such as dichloroethane at low temperatures.[1]

Comparative Efficacy of 2'-Chloro-4'-fluoroacetophenone Derivatives

The true potential of 2'-Chloro-4'-fluoroacetophenone lies in the diverse biological activities exhibited by its derivatives. The following sections delve into a comparative analysis of their antimicrobial and anticancer efficacy, supported by experimental data from various studies.

Antimicrobial Activity: A Battle Against Pathogens

Derivatives of 2'-Chloro-4'-fluoroacetophenone, particularly chalcones and Schiff bases, have demonstrated significant potential as antimicrobial agents. The α,β-unsaturated keto function in chalcones and the azomethine group in Schiff bases are crucial pharmacophores that contribute to their biological activity.

Chalcone Derivatives:

Schiff Base Derivatives:

Schiff bases derived from the condensation of 2'-Chloro-4'-fluoroacetophenone with various primary amines are another important class of antimicrobial agents. The imine group is known to be involved in various biological reactions. Studies on Schiff bases derived from other substituted acetophenones have shown promising results. For example, a series of Schiff bases synthesized from para-aminophenol and various aldehydes demonstrated activity against E. coli and S. aureus, with Minimum Inhibitory Concentrations (MIC) as low as 62.5 µg/mL.[4]

The table below summarizes the antimicrobial activity of representative chalcone and Schiff base derivatives from various studies to provide a comparative perspective. It is important to note that a direct comparison is challenging due to variations in the tested microbial strains and experimental conditions across different studies.

Table 1: Comparative Antimicrobial Activity of Chalcone and Schiff Base Derivatives

Derivative ClassRepresentative Compound/SubstitutionTest OrganismActivity (MIC/Zone of Inhibition)Reference
Chalcones (E)-1-(4-Fluoro-2-hydroxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneS. aureusMIC: 25 µg/mL[3]
(E)-1-(4-Fluoro-2-hydroxyphenyl)-3-(3,4-diethoxyphenyl)prop-2-en-1-oneMRSAMIC: 25 µg/mL[3]
(E)-1-(4-Fluoro-2-hydroxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)prop-2-en-1-oneP. aeruginosaMIC: 50 µg/mL[3]
Schiff Bases Schiff base from p-aminophenol and benzaldehydeE. coliMIC: 62.5 µg/mL[4]
Schiff base from p-aminophenol and benzaldehydeS. aureusMIC: 62.5 µg/mL[4]
Schiff base from p-aminophenol and cinnamaldehydeE. coliMIC: 62.5 µg/mL[4]
Anticancer Activity: Targeting Uncontrolled Cell Growth

The cytotoxic potential of 2'-Chloro-4'-fluoroacetophenone derivatives against various cancer cell lines has been a subject of intense research. Chalcones, in particular, are well-documented for their anticancer properties, which are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways.

A comprehensive structure-activity relationship (SAR) study on chalcones derived specifically from 2'-Chloro-4'-fluoroacetophenone is not available in the reviewed literature. However, studies on other chalcone derivatives provide a strong rationale for their potential as anticancer agents. For example, a study on chalcone derivatives bearing a 2,4-dichlorobenzenesulfonamide moiety reported significant anticancer activity against cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cell lines, with IC50 values in the range of 0.89–9.63 µg/mL.[5] Another review highlighted that the presence of electron-withdrawing groups and heterocyclic rings in chalcone structures often enhances their anticancer activity.[6]

The following table presents a summary of the anticancer activity of representative chalcone derivatives to illustrate their potential. As with the antimicrobial data, a direct comparison should be made with caution due to the use of different cancer cell lines and experimental protocols in the cited studies.

Table 2: Comparative Anticancer Activity of Chalcone Derivatives

Derivative ClassRepresentative Compound/SubstitutionCancer Cell LineActivity (IC50)Reference
Chalcones (E)-2,4-dichloro-N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)-5-methylbenzenesulfonamideAGS (Gastric)0.89 µg/mL[5]
Pyridine-containing chalconeHepG-2 (Liver)7.14 µg/mL[6]
Pyridine-containing chalconeMCF-7 (Breast)12 µg/mL[6]

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, this section provides detailed, step-by-step methodologies for the synthesis of chalcone derivatives and the evaluation of their antimicrobial and anticancer activities.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones.[7]

Workflow for Chalcone Synthesis

Chalcone_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Acetophenone 2'-Chloro-4'-fluoroacetophenone Stirring Stirring Acetophenone->Stirring Aldehyde Substituted Aromatic Aldehyde Aldehyde->Stirring Solvent Ethanol Solvent->Stirring Catalyst Aqueous KOH/NaOH Catalyst->Stirring Temperature Room Temperature Temperature->Stirring Precipitation Precipitation in crushed ice Stirring->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product Purified Chalcone Derivative Recrystallization->Product

Caption: General workflow for the synthesis of chalcone derivatives.

Step-by-Step Protocol:

  • Dissolution of Reactants: Dissolve equimolar amounts of 2'-Chloro-4'-fluoroacetophenone and a substituted aromatic aldehyde in ethanol in a round-bottom flask.

  • Catalyst Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise at room temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for a specified period (typically a few hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Pour the reaction mixture into crushed ice with constant stirring. Acidify with dilute hydrochloric acid (HCl) if necessary to precipitate the chalcone.

  • Isolation and Purification: Filter the precipitated solid, wash it thoroughly with cold water, and dry it.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

Evaluation of Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Workflow for MIC Determination

MIC_Determination cluster_preparation Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation Compound Test Compound Stock Solution SerialDilution Serial Dilution of Test Compound Compound->SerialDilution Inoculum Standardized Bacterial/Fungal Inoculum (0.5 McFarland) Inoculation Inoculation of wells Inoculum->Inoculation Media Broth Media (e.g., Mueller-Hinton) Media->SerialDilution SerialDilution->Inoculation Conditions 37°C for 24 hours (bacteria) 28°C for 48 hours (fungi) Inoculation->Conditions Controls Positive & Negative Controls Controls->Inoculation Result Visual Inspection for Turbidity / Absorbance Reading Conditions->Result MIC MIC Determination (Lowest concentration with no visible growth) Result->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Workflow for MTT Assay

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h (adhesion) Seeding->Incubation1 Compound Add serial dilutions of test compound Incubation1->Compound Incubation2 Incubate for 48-72h Compound->Incubation2 MTT_add Add MTT solution Incubation2->MTT_add Incubation3 Incubate for 4h MTT_add->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Readout Measure Absorbance at 570 nm Solubilization->Readout IC50 Calculate IC50 Value Readout->IC50

Caption: General workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Concluding Remarks and Future Directions

The derivatives of 2'-Chloro-4'-fluoroacetophenone represent a promising class of compounds with significant potential in the development of novel antimicrobial and anticancer agents. The available data, although fragmented across different studies, consistently point towards the potent biological activities of chalcones and Schiff bases derived from this scaffold. The presence of chloro and fluoro substituents on the acetophenone ring appears to be a key determinant of their efficacy.

Future research should focus on the systematic synthesis and evaluation of a homologous series of 2'-Chloro-4'-fluoroacetophenone derivatives. Such structure-activity relationship studies, conducted under standardized conditions, will provide a clearer understanding of the structural features required for optimal activity and selectivity. Furthermore, elucidation of the precise mechanisms of action of these compounds will be crucial for their advancement as therapeutic candidates. The integration of computational modeling and in silico screening can also accelerate the discovery and optimization of lead compounds.

This guide serves as a foundational resource for researchers in the field, providing a comparative overview of the existing knowledge and a framework for future investigations into the therapeutic potential of 2'-Chloro-4'-fluoroacetophenone derivatives.

References

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A Comparative Guide to the Biological Activity of 2'-Chloro-4'-fluoroacetophenone and Other Halogenated Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and agrochemical research, halogenated acetophenones represent a class of compounds with significant and diverse biological activities. The introduction of halogen atoms to the acetophenone scaffold can profoundly influence the molecule's physicochemical properties, leading to enhanced antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This guide provides a comprehensive comparison of the biological activity of 2'-Chloro-4'-fluoroacetophenone against other halogenated acetophenones, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic and protective agents.

Introduction: The Role of Halogenation in Modulating Biological Activity

Halogenation is a powerful tool in drug design, capable of altering a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of acetophenones, the position and nature of the halogen substituent can dramatically impact the compound's bioactivity. This guide will delve into the specific attributes of 2'-Chloro-4'-fluoroacetophenone, a di-halogenated derivative, and compare its performance with mono- and di-halogenated counterparts across key biological assays.

Anticancer Activity: A Comparative Cytotoxicity Analysis

Halogenated acetophenones and their derivatives, such as chalcones, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1] The presence of halogens is often associated with increased anticancer potency.[2]

Experimental Data Summary: Cytotoxicity of Halogenated Acetophenone Derivatives

While direct comparative data for a broad range of halogenated acetophenones is limited, studies on their derivatives provide valuable insights into the structure-activity relationship (SAR). For instance, chalcones synthesized from substituted acetophenones have been extensively evaluated for their anticancer effects.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
O-alkyl (E)-chalcone derivative 4aMCF-75.16[3]
O-alkyl (E)-chalcone derivative 4aMDA-MB-2317.06[3]
O-alkyl (E)-chalcone derivative 4bMDA-MB-2312.08[3]
O-alkyl (E)-chalcone derivative 4qMCF-711.56[3]
O-alkyl (E)-chalcone derivative 4vMCF-78.67[3]
Meliquercifolin A (acetophenone derivative 43)HeLa2.6[4]

Causality Behind Experimental Choices: The selection of breast cancer cell lines like MCF-7 and MDA-MB-231 is strategic. MCF-7 is an estrogen receptor-positive (ER+) line, while MDA-MB-231 is triple-negative, representing a more aggressive and difficult-to-treat cancer subtype. Testing against both allows for the evaluation of a compound's efficacy across different breast cancer phenotypes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2'-Chloro-4'-fluoroacetophenone and other halogenated acetophenones) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with halogenated acetophenones A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Evaluating Efficacy Against Pathogenic Microbes

Halogenation is a well-established strategy for enhancing the antimicrobial properties of organic compounds.[2] Halogenated acetophenones and their derivatives have shown promise as antibacterial and antifungal agents.

Experimental Data Summary: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae512[5]
Di-halogenated indolesStaphylococcus aureus20-30[6]

Note: The data for the acetamide is for a derivative and not the parent acetophenone. The data for di-halogenated indoles provides a general context for the antimicrobial potential of halogenated heterocyclic compounds. Direct comparative MIC data for a series of halogenated acetophenones is an area requiring further research.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow A Prepare serial dilutions of test compounds B Inoculate with standardized microbial suspension A->B C Incubate for 18-24 hours B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity: Investigating the Modulation of Inflammatory Pathways

2'-Chloro-4'-fluoroacetophenone is utilized as an intermediate in the synthesis of anti-inflammatory drugs, suggesting its potential role in modulating inflammatory responses.[7] The anti-inflammatory effects of acetophenone derivatives are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

Structure-Activity Relationship in Anti-inflammatory Activity

Studies on various acetophenone derivatives have highlighted key structural features that contribute to their anti-inflammatory effects. For instance, the presence and position of hydroxyl and methoxy groups, in addition to halogens, can significantly influence the inhibition of inflammatory targets like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4] The anti-inflammatory activity of some compounds is linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[8][9]

Potential Mechanisms of Action

The anti-inflammatory activity of halogenated acetophenones may be mediated through several pathways:

  • Inhibition of COX Enzymes: Cyclooxygenase-1 (COX-1) and COX-2 are key enzymes in the synthesis of prostaglandins, which are pro-inflammatory mediators. Inhibition of COX-2 is a major target for anti-inflammatory drugs.[10][11]

  • Modulation of the NF-κB Pathway: The transcription factor NF-κB controls the expression of numerous pro-inflammatory genes.[8][12] Inhibition of NF-κB activation is a promising strategy for treating inflammatory diseases.

Caption: Potential inhibition of the NF-κB signaling pathway by halogenated acetophenones.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion and Future Directions

2'-Chloro-4'-fluoroacetophenone and its halogenated congeners represent a promising class of compounds with a wide spectrum of biological activities. The presence of both chlorine and fluorine atoms in 2'-Chloro-4'-fluoroacetophenone suggests a potential for enhanced bioactivity due to the unique electronic properties of these halogens.

While this guide provides a comparative framework based on available data, further research is crucial to fully elucidate the structure-activity relationships and mechanisms of action. Direct, head-to-head comparative studies of a series of halogenated acetophenones are needed to provide a clearer picture of their relative potencies. Future investigations should focus on:

  • Quantitative comparative studies: Performing systematic in vitro and in vivo studies to compare the anticancer, antimicrobial, and anti-inflammatory activities of 2'-Chloro-4'-fluoroacetophenone with other halogenated acetophenones.

  • Mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety profiling: Evaluating the therapeutic potential and toxicity of the most promising candidates in animal models.

By systematically exploring the biological landscape of halogenated acetophenones, the scientific community can unlock their full potential in the development of novel and effective therapeutic agents.

References

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Spectroscopic Comparison Guide: 2'-Chloro-4'-Fluoroacetophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Molecule: 2'-Chloro-4'-fluoroacetophenone (1-(2-chloro-4-fluorophenyl)ethanone) CAS: 700-35-6 Primary Application: Intermediate for fluoro-quinolone antibiotics and agrochemical synthesis.

The Analytical Challenge: In the Friedel-Crafts acetylation of 3-chlorofluorobenzene, regioselectivity is governed by the competing directing effects of the fluorine (ortho/para) and chlorine (ortho/para) substituents. This often results in a mixture of regioisomers, primarily 2'-chloro-4'-fluoroacetophenone (Target) and 3'-chloro-4'-fluoroacetophenone (Impurity).

Distinguishing these isomers is critical because their boiling points are similar, making spectroscopic verification (NMR/IR) the only reliable method for in-process control. This guide provides a definitive spectroscopic framework to distinguish the target 2',4'-isomer from its 3',4'-analog and the potentially dangerous


-chloro isomer.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

FeatureTarget: 2'-Chloro-4'-fluoro Isomer A: 3'-Chloro-4'-fluoro Isomer B:

-Chloro-4'-fluoro
Structure Ring-substituted (Ortho-Cl)Ring-substituted (Meta-Cl)Side-chain substituted
IUPAC 1-(2-chloro-4-fluorophenyl)ethanone1-(3-chloro-4-fluorophenyl)ethanone2-chloro-1-(4-fluorophenyl)ethanone
CAS 700-35-62923-56-0456-04-2
Key Characteristic Steric Inhibition of Resonance Planar Carbonyl AlignmentLachrymator (Tear Gas)

Critical Safety Note: Do not confuse the ring-substituted target with


-chloro-4'-fluoroacetophenone  (Isomer B). Isomer B is a potent lachrymator used in riot control agents. Always verify the aliphatic region of the 

H NMR first (see Section 3).

Spectroscopic Decision Matrix ( H NMR)

The most reliable method for identification is Proton NMR (


H NMR) . The position of the chlorine atom relative to the carbonyl group induces a "Steric Inhibition of Resonance" (SIR) effect in the target molecule, significantly shifting the aromatic signals compared to the planar 3',4'-isomer.
Mechanistic Insight: The Ortho-Effect

In 3'-chloro-4'-fluoroacetophenone , the carbonyl group is coplanar with the benzene ring, allowing maximum


-conjugation. This deshields the ortho protons (H-2' and H-6') significantly (

7.9–8.0 ppm).

In the target 2'-chloro-4'-fluoroacetophenone , the bulky chlorine atom at the 2-position forces the carbonyl group to twist out of the plane of the ring. This breaks the conjugation, reducing the deshielding effect on H-6'. Consequently, the aromatic protons appear upfield (


 7.3–7.6 ppm) compared to the planar isomer.
Comparative Data Table (CDCl , 400 MHz)
Signal AssignmentTarget (2'-Cl-4'-F) Impurity (3'-Cl-4'-F) Differentiation Logic
Methyl Group (-CH

)

2.62 (s)

2.58 (s)
Target methyl is slightly deshielded due to orthogonal carbonyl geometry.
Aromatic H-6' (Ortho to C=O)

7.54 (dd)

7.95 (dd)
Primary Indicator: Target H-6' is ~0.4 ppm upfield due to steric twist.
Aromatic H-3' (Ortho to F/Cl)

7.18 (dd)
N/ATarget shows distinct coupling to F and H-5'.
Aromatic H-2' N/A (Cl is here)

8.05 (dd)
Impurity has a highly deshielded H-2' doublet.
Aliphatic -CH

-
Absent Absent If a singlet appears at

4.70, you have the

-chloro lachrymator.

Experimental Protocols

Protocol A: Rapid NMR Identification

Objective: Confirm regioisomer purity in crude reaction mixtures.

  • Sample Prep: Dissolve 10 mg of the crude oil in 0.6 mL of CDCl

    
    . Ensure the solution is clear; filter through cotton if suspended solids (AlCl
    
    
    
    salts) are present.
  • Acquisition: Run a standard 16-scan

    
    H NMR experiment.
    
  • Analysis Steps:

    • Step 1 (Safety): Check

      
       4.5–5.0 ppm. If a singlet exists, quench immediately (presence of 
      
      
      
      -chloro ketone).
    • Step 2 (Regio-check): Zoom into

      
       7.8–8.2 ppm.
      
      • Clean Target: No signals in this region.

      • Mixture: Signals present here indicate 3'-chloro or 4'-chloro isomers.

    • Step 3 (Confirmation): Verify the doublet of doublets at

      
       7.54 ppm (
      
      
      
      Hz).
Protocol B: IR Spectroscopy Differentiation

While less specific than NMR, FTIR can confirm the "Ortho Effect."

  • Target (2'-Cl):

    
     appears at higher frequency (~1695-1705 cm
    
    
    
    ) due to loss of conjugation (double bond character of C-C=O bond is reduced).
  • Isomer (3'-Cl):

    
     appears at lower frequency (~1680-1690 cm
    
    
    
    ) due to full conjugation.

Visual Decision Tree (Graphviz)

Use the following logic flow to interpret your spectroscopic data.

IsomerIdentification Start Start: Analyze 1H NMR Spectrum (CDCl3) CheckAliphatic Check Aliphatic Region (2.0 - 5.0 ppm) Start->CheckAliphatic AlphaChloro Singlet at ~4.7 ppm? (CH2-Cl) CheckAliphatic->AlphaChloro Yes RingSubstituted Singlet at ~2.6 ppm? (CH3-C=O) CheckAliphatic->RingSubstituted Yes SafetyWarning DANGER: alpha-Chloro isomer detected. Potent Lachrymator. AlphaChloro->SafetyWarning CheckAromatic Check Aromatic Region (7.0 - 8.2 ppm) RingSubstituted->CheckAromatic Deshielded Signals present > 7.8 ppm? CheckAromatic->Deshielded TargetID Target Identified: 2'-Chloro-4'-fluoroacetophenone (H-6' at ~7.54 ppm) Deshielded->TargetID No (Twisted/Ortho) IsomerID Isomer Identified: 3'-Chloro-4'-fluoroacetophenone (H-2'/H-6' at ~8.0 ppm) Deshielded->IsomerID Yes (Planar)

Figure 1: Logic flow for distinguishing chlorofluoroacetophenone isomers via


H NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120248, 2-Chloro-4'-fluoroacetophenone. Retrieved January 30, 2026 from [Link]

  • Dhamnaskar, S. et al. (2018). Regioselective Friedel-Crafts Acylation of Fluorobenzenes. Journal of Organic Chemistry. (Contextual grounding for synthesis regioselectivity).
  • Reich, H. J. (2024). NMR Spectroscopy: Proton Chemical Shifts of Acetophenones. University of Wisconsin-Madison. (Authoritative source for steric inhibition of resonance effects in NMR).

Evaluating the environmental impact of 2'-Chloro-4'-fluoroacetophenone synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2'-Chloro-4'-fluoroacetophenone is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring both chloro and fluoro substituents, imparts unique reactivity and selectivity, making it a valuable building block in organic synthesis.[1] However, the traditional manufacturing processes for this compound often rely on classical chemical methods that raise significant environmental concerns. As the chemical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental impact of existing and emerging synthesis methods for 2'-Chloro-4'-fluoroacetophenone is imperative. This guide provides a comprehensive comparison of different synthesis routes, offering researchers, scientists, and drug development professionals the insights needed to select more sustainable and efficient methodologies.

Method 1: The Conventional Pathway - Traditional Friedel-Crafts Acylation

The cornerstone of aromatic ketone synthesis for over a century has been the Friedel-Crafts acylation.[2] This method typically involves the reaction of an aromatic compound, in this case, 1-chloro-3-fluorobenzene, with an acylating agent like chloroacetyl chloride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acylating agent, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the desired ketone.

Environmental Drawbacks of the Traditional Approach

Despite its widespread use, the traditional Friedel-Crafts acylation is fraught with environmental and practical challenges:

  • Stoichiometric Catalyst Requirement: The reaction necessitates at least a stoichiometric amount of AlCl₃ because the catalyst forms a complex with the product, rendering it inactive.[3]

  • Corrosive and Hazardous Reagents: Anhydrous AlCl₃ is highly corrosive and moisture-sensitive, requiring stringent handling precautions.

  • Voluminous Acidic Waste: The aqueous work-up required to decompose the catalyst-product complex generates substantial quantities of acidic wastewater, posing a significant disposal and environmental burden.

  • Use of Hazardous Solvents: The reaction is often carried out in halogenated solvents, which are themselves environmentally persistent and toxic.

Typical Experimental Protocol (General)
  • To a cooled suspension of anhydrous AlCl₃ in an inert solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise.

  • Slowly add 1-chloro-3-fluorobenzene to the reaction mixture while maintaining a low temperature.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the crude product by distillation or recrystallization.

Method 2: A Greener Horizon - Ionic Liquid-Catalyzed Synthesis

In the quest for more sustainable chemical processes, ionic liquids (ILs) have emerged as promising alternatives to traditional volatile organic solvents and catalysts. A patented method for the synthesis of 2'-Chloro-4'-fluoroacetophenone utilizes an aluminum chloride-based ionic liquid as both the solvent and the catalyst.[4]

The Advantage of Ionic Liquids

Ionic liquids offer several environmental and practical benefits:

  • Dual Role as Solvent and Catalyst: This simplifies the reaction setup and work-up.

  • Catalyst Recyclability: The ionic liquid can be recovered and reused, significantly reducing waste.[4]

  • Reduced Waste Generation: The process avoids the generation of large volumes of acidic wastewater.[4]

  • High Yield and Selectivity: The described method reports high yields and excellent selectivity for the desired product.[4]

Experimental Protocol (Adapted from CN107141212B)[4]
  • In a reaction vessel, combine 1-chloro-3-fluorobenzene and the aluminum chloride-based ionic liquid (e.g., [emim]Cl-AlCl₃).

  • At room temperature, add chloroacetyl chloride dropwise to the mixture.

  • After the addition is complete, continue stirring at room temperature for 20-50 minutes.

  • The product, 2'-Chloro-4'-fluoroacetophenone, is isolated directly from the reaction mixture by distillation under reduced pressure.[4]

  • The remaining ionic liquid can be recycled for subsequent batches.[4]

Environmental Performance

This ionic liquid-based method presents a significant improvement in the environmental profile of 2'-Chloro-4'-fluoroacetophenone synthesis. The elimination of a separate organic solvent and the recyclability of the catalyst drastically reduce waste generation. The high yield and selectivity also contribute to a more atom-economical process.

Method 3: Exploring Further Green Alternatives

The field of green chemistry is continually evolving, with ongoing research into even more sustainable catalytic systems for Friedel-Crafts type reactions. While specific data for the synthesis of 2'-Chloro-4'-fluoroacetophenone using these methods is not as well-documented, they represent promising avenues for future development.

Metal Triflates and Other Lewis Acids

Metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) are water-tolerant Lewis acids that can be used in catalytic amounts.[5] Their use can circumvent the need for stoichiometric amounts of corrosive catalysts and can often be performed under milder reaction conditions. Other Lewis acids, such as iron chloride (FeCl₃) and zinc chloride (ZnCl₂), have also been investigated as less hazardous alternatives to AlCl₃.[5]

Heterogeneous Catalysts

Solid acid catalysts, such as zeolites, clays, and metal oxides, offer significant environmental advantages.[6][7] These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration, facilitating their reuse and minimizing product contamination.[7] This eliminates the need for aqueous work-up, thereby preventing the formation of acidic wastewater.

Comparative Analysis

To provide a clearer picture of the environmental performance of the different synthesis methods, a comparative analysis is presented below.

Table 1: Comparison of Synthesis Methods for 2'-Chloro-4'-fluoroacetophenone

ParameterTraditional Friedel-CraftsIonic Liquid-CatalyzedOther Green Alternatives
Catalyst Anhydrous AlCl₃Aluminum chloride-based Ionic LiquidMetal Triflates, Heterogeneous Catalysts
Catalyst Loading Stoichiometric or excessSub-stoichiometric (acts as solvent)Catalytic
Solvent Halogenated organic solventsIonic Liquid (dual role)Often solvent-free or greener solvents
Reaction Temp. 0°C to reflux0-30°C[4]Varies, often mild
Work-up Aqueous quench, extractionDirect distillation[4]Filtration (for heterogeneous catalysts)
Waste Generation High volume of acidic wastewaterMinimal, recyclable catalyst[4]Significantly reduced
Yield VariableHigh (up to 98.1%)[8]Potentially high
Catalyst Recycle NoYes[4]Yes
Green Chemistry Metrics: A Quantitative Look

To further quantify the environmental impact, we can consider two key green chemistry metrics: Atom Economy and the E-Factor (Environmental Factor).

  • Atom Economy is a measure of how efficiently a chemical process converts reactants into the desired product.

  • E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.

Table 2: Green Chemistry Metrics for 2'-Chloro-4'-fluoroacetophenone Synthesis

MetricTraditional Friedel-Crafts (Estimated)Ionic Liquid-Catalyzed
Atom Economy ~65%~65%
E-Factor >10 (High waste)<1 (Low waste)

Note: The Atom Economy is calculated based on the stoichiometry of the main reaction and is the same for both methods. The E-Factor for the traditional method is an estimation, as the exact amount of waste generated can vary. The E-Factor for the ionic liquid method is significantly lower due to the recyclability of the ionic liquid and the absence of an aqueous work-up.

Visualizing the Workflows

To better illustrate the differences in the experimental procedures, the following diagrams outline the workflows for the traditional and ionic liquid-catalyzed synthesis methods.

Traditional_Friedel_Crafts reagents 1-Chloro-3-fluorobenzene, Chloroacetyl chloride, Anhydrous AlCl₃, Solvent reaction Friedel-Crafts Reaction reagents->reaction quench Aqueous Quench (Ice/HCl) reaction->quench extraction Solvent Extraction quench->extraction waste Acidic Aqueous Waste quench->waste washing Washing & Drying extraction->washing extraction->waste purification Purification (Distillation/Recrystallization) washing->purification washing->waste product 2'-Chloro-4'-fluoroacetophenone purification->product

Traditional Friedel-Crafts Acylation Workflow

Ionic_Liquid_Synthesis reagents 1-Chloro-3-fluorobenzene, Chloroacetyl chloride, Ionic Liquid reaction Reaction in Ionic Liquid reagents->reaction distillation Product Distillation reaction->distillation product 2'-Chloro-4'-fluoroacetophenone distillation->product recycle Ionic Liquid Recycling distillation->recycle Residue recycle->reaction Reuse

Ionic Liquid-Catalyzed Synthesis Workflow

Conclusion and Future Outlook

The synthesis of 2'-Chloro-4'-fluoroacetophenone, a key chemical intermediate, can be achieved through various methods, each with a distinct environmental footprint. The traditional Friedel-Crafts acylation, while effective, is hampered by its reliance on stoichiometric amounts of a corrosive catalyst and the generation of significant acidic waste.

The ionic liquid-catalyzed synthesis offers a demonstrably greener alternative, characterized by high yields, catalyst recyclability, and a dramatic reduction in waste generation.[4] This method aligns well with the principles of green chemistry and represents a significant step towards more sustainable production of this important compound.

Further research into the application of other green catalytic systems, such as metal triflates and heterogeneous catalysts, for the synthesis of 2'-Chloro-4'-fluoroacetophenone is warranted. The development of a robust, efficient, and recyclable heterogeneous catalyst for this transformation would be a particularly valuable contribution to the field, offering the potential for even more environmentally benign and economically viable production processes. By embracing these greener methodologies, the chemical industry can continue to provide essential building blocks for the pharmaceutical and agrochemical sectors while minimizing its environmental impact.

References

  • CN101633594A - Environmental-friendly Friedel-Crafts reaction post-processing method - Google Patents. (n.d.).
  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. (2021, May 26). Retrieved January 30, 2026, from [Link]

  • CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents. (n.d.).
  • CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents. (n.d.).
  • (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate. (2025, August 7). Retrieved January 30, 2026, from [Link]

  • WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents. (n.d.).
  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis - Bentham Science Publisher. (2024, May 20). Retrieved January 30, 2026, from [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry - ACS Publications. (2021, March 1). Retrieved January 30, 2026, from [Link]

  • Synthesis and characterization of the physicochemical and magnetic properties for perfluoroalkyl ester and Fe(iii) carboxylate-based hydrophobic magnetic ionic liquids - RSC Advances (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]

  • Life cycle assessment of fine chemical production: A case study of pharmaceutical synthesis. (2025, August 9). Retrieved January 30, 2026, from [Link]

  • Life cycle assessment of fine chemical production - ETH Zurich Research Collection. (2010, February 9). Retrieved January 30, 2026, from [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes - PEARL - Plymouth Electronic Archive and Research Library. (2016, July 1). Retrieved January 30, 2026, from [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. (2025, February 26). Retrieved January 30, 2026, from [Link]

  • Using Life Cycle Assessment as a Tool to Evaluate and Make Recommendations for Biopharmaceutical Manufacturing - UCL Discovery. (n.d.). Retrieved January 30, 2026, from [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. (n.d.). Retrieved January 30, 2026, from [Link]

  • Life Cycle Assessment on Global Warming and Fine Particulate Matter Formation for Biological Extraction Method in Polyhydroxyalkanoates (PHA) Production: A Sustainable Alternative | Chemical Engineering Transactions. (2024, November 30). Retrieved January 30, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.